Product packaging for Atazanavir-d6(Cat. No.:CAS No. 1092540-50-5)

Atazanavir-d6

Cat. No.: B570378
CAS No.: 1092540-50-5
M. Wt: 710.9 g/mol
InChI Key: AXRYRYVKAWYZBR-ORLNJQPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atazanavir-d6 is intended for use as an internal standard for the quantification of atazanavir by GC- or LC-MS. Atazanavir is an azapeptide inhibitor of HIV-1 protease (Ki = 2.66 nM). It has antiviral activity against a variety of HIV-1 strains in several cell types with EC50 values ranging from 2.62 to 5.28 nM. Atazanavir exhibits a minor synergistic effect when used in combination with the reverse transcriptase inhibitor zidovudine in HIV-1-infected human peripheral blood mononuclear cells (PBMCs) and an additive effect when used in combination with several additional reverse transcriptase or HIV-1 protease inhibitors. Atazanavir also inhibits UDP-glucuronyltransferase 1A1 (UGT1A1), which is involved in bilirubin clearance. Formulations containing atazanavir have been used in combination therapy for the treatment of HIV-1 infection.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H52N6O7 B570378 Atazanavir-d6 CAS No. 1092540-50-5

Properties

IUPAC Name

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-ORLNJQPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678684
Record name (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092540-50-5
Record name (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Atazanavir-d6: An In-Depth Technical Guide on In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of atazanavir, a potent HIV-1 protease inhibitor. It also addresses the potential implications of deuterium substitution, specifically in the context of atazanavir-d6, based on available data for deuterated analogs. This document is intended to serve as a resource for researchers and professionals involved in antiviral drug development.

Core Mechanism of Action: Inhibition of HIV-1 Protease

Atazanavir is an azapeptide analogue that acts as a highly specific inhibitor of the HIV-1 protease enzyme.[1] This viral enzyme is critical for the late stages of the HIV-1 replication cycle, where it cleaves the newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1]

The mechanism of action can be summarized as follows:

  • Competitive Inhibition: Atazanavir competitively binds to the active site of the HIV-1 protease.[1]

  • Prevention of Polyprotein Cleavage: This binding prevents the protease from processing the viral polyproteins.

  • Formation of Immature Virions: As a result, only immature, non-infectious viral particles are produced, effectively halting the spread of the virus.[1]

The Role of Deuterium Substitution: this compound

However, research on other deuterated forms of atazanavir, such as CTP-518, provides insights into the potential effects of deuterium substitution. Studies on CTP-518, a deuterated form of atazanavir, have shown that it exhibits similar in vitro antiviral activity to the parent compound.[] The primary advantage of deuteration in this context is the potential to alter the drug's metabolic profile. Deuterium substitution can lead to a reduced rate of metabolism, thereby increasing the drug's half-life and systemic exposure.[] For CTP-518, in vitro experiments using human liver microsomes demonstrated a 51% increase in its half-life compared to atazanavir.[] This suggests that while the core mechanism of action at the enzyme level is likely unchanged, the pharmacokinetic properties could be significantly improved.

Quantitative In Vitro Data

The following tables summarize key quantitative parameters for atazanavir based on in vitro studies. Data for this compound is not available in the public domain; however, based on the findings for CTP-518, it is hypothesized that the values would be similar to atazanavir.[]

Table 1: In Vitro Anti-HIV-1 Activity of Atazanavir

ParameterCell LineValue (nM)Reference
EC50 Peripheral Blood Mononuclear Cells (PBMCs)2-5[1]
EC50 CEM-SS Cells2-5[1]
EC50 MT-2 Cells2-5[1]

Table 2: Atazanavir Inhibition of HIV-1 Protease

ParameterValue (nM)Reference
Ki 2.66[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to evaluate the in vitro activity of HIV-1 protease inhibitors.

HIV-1 Protease Enzyme Inhibition Assay (Ki Determination)

This assay quantifies the inhibitory activity of a compound against the purified HIV-1 protease enzyme.

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorophore and a quencher)

    • Assay buffer (e.g., sodium acetate buffer at pH 5.5)

    • Test compound (Atazanavir)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the fluorogenic substrate, and the diluted test compound.

    • Initiate the reaction by adding the recombinant HIV-1 protease to each well.

    • Incubate the plate at 37°C.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay measures the concentration of a compound required to inhibit 50% of viral replication in a cell culture system.

  • Reagents and Materials:

    • HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or PBMCs)

    • HIV-1 viral stock

    • Cell culture medium

    • Test compound (Atazanavir)

    • 96-well cell culture plates

    • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

  • Procedure:

    • Seed the 96-well plates with the host cells at a predetermined density.

    • Prepare a series of dilutions of the test compound in cell culture medium.

    • Add the diluted test compound to the wells containing the cells.

    • Infect the cells with a known amount of HIV-1 virus stock.

    • Incubate the plates at 37°C in a CO2 incubator for a period of 3-7 days.

    • After the incubation period, quantify the extent of viral replication in the cell culture supernatant or cell lysates using a suitable method (e.g., p24 ELISA).

    • The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

  • Reagents and Materials:

    • The same cell line used in the antiviral assay

    • Test compound (Atazanavir)

    • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)

    • 96-well cell culture plates

    • Spectrophotometer or luminometer

  • Procedure:

    • Seed the 96-well plates with the host cells.

    • Add a series of dilutions of the test compound to the wells.

    • Incubate the plates for the same duration as the antiviral assay.

    • Add the cell viability reagent to each well and incubate for the recommended time.

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

    • The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

The following diagrams illustrate the signaling pathway of HIV-1 replication and the experimental workflows.

HIV_Replication_Cycle cluster_host Inside Host Cell HIV HIV Virion Attachment 1. Attachment & Fusion HIV->Attachment HostCell Host T-Cell ReverseTranscription 2. Reverse Transcription Attachment->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding NewVirion New Immature Virion Budding->NewVirion Maturation 8. Maturation InfectiousVirion New Infectious Virion Maturation->InfectiousVirion NewVirion->Maturation Atazanavir Atazanavir Protease HIV-1 Protease Atazanavir->Protease Inhibits Protease->Maturation Antiviral_Assay_Workflow Start Start PrepCells Prepare Host Cells (e.g., MT-4) Start->PrepCells PrepCompound Prepare Serial Dilutions of Atazanavir/-d6 Start->PrepCompound PlateCells Plate Cells in 96-well Plate PrepCells->PlateCells AddCompound Add Compound Dilutions to Wells PrepCompound->AddCompound PlateCells->AddCompound InfectCells Infect Cells with HIV-1 Stock AddCompound->InfectCells Incubate Incubate for 3-7 Days at 37°C InfectCells->Incubate Quantify Quantify Viral Replication (e.g., p24 ELISA) Incubate->Quantify Analyze Calculate EC50 Value Quantify->Analyze End End Analyze->End

References

Synthesis and purification of Atazanavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Atazanavir-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of this compound, a deuterated internal standard crucial for the accurate quantification of the antiretroviral drug Atazanavir in pharmacokinetic and metabolic studies. While specific proprietary synthesis methods are not publicly disclosed, this document outlines a chemically sound and plausible multi-step synthetic route and purification protocol based on established organic chemistry principles and available literature on the synthesis of Atazanavir.

Overview of this compound

This compound is a stable isotope-labeled analog of Atazanavir, where six hydrogen atoms on the two terminal methoxycarbonyl groups are replaced with deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1092540-50-5[1][2][3][4]
Molecular Formula C₃₈H₄₆D₆N₆O₇[1][3][4]
Molecular Weight 710.9 g/mol [2][3][4]
Purity >95% (HPLC)[1]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₆)[4]
Appearance Solid[4]
Solubility Slightly soluble in Ethanol and Methanol[4]

Hypothesized Synthesis of this compound

The synthesis of this compound is expected to follow a convergent synthesis strategy, similar to that of the non-labeled Atazanavir. The key step for introducing the deuterium labels is the formation of the terminal carbamate groups using a deuterated reagent. A plausible synthetic pathway is outlined below.

Synthetic Pathway Visualization

Synthesis_Pathway A Epoxide Intermediate L Coupling Reaction A->L B Hydrazine Intermediate B->L C Coupled Intermediate K Protecting Group Removal C->K D De-protected Intermediate N Final Coupling D->N E L-tert-leucine M Activation E->M F Activated L-tert-leucine F->N G This compound Precursor O Final Deprotection G->O H De-protected Precursor P Carbamate Formation (Deuteration) H->P I This compound (Crude) J CD3OCl (Deuterated Reagent) J->P K->D e.g., Acidic Hydrolysis L->C Epoxide Ring Opening M->F e.g., with Carbonyldiimidazole N->G Amide Bond Formation O->H Removal of Protecting Group P->I Final Product Formation Purification_Workflow Crude Crude this compound Crystallization Crystallization Crude->Crystallization e.g., Ethanol/Water Filtration Filtration & Drying Crystallization->Filtration Purified Purified this compound Filtration->Purified QC_Analysis Quality Control Analysis Purified->QC_Analysis HPLC HPLC (Purity) QC_Analysis->HPLC MS Mass Spectrometry (Identity & Isotopic Enrichment) QC_Analysis->MS NMR NMR (Structure) QC_Analysis->NMR Final Final Product (>95% Purity, >95% Isotopic Enrichment) HPLC->Final MS->Final NMR->Final

References

Atazanavir-d6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Atazanavir-d6, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving Atazanavir.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Atazanavir, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of the parent drug in biological matrices.[1][2][3] The deuterium labeling offers a distinct mass difference, facilitating precise measurement by mass spectrometry without significantly altering the chemical behavior of the molecule.

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate[4]
Molecular Formula C₃₈H₄₆D₆N₆O₇[3]
Molecular Weight 710.9 g/mol [2][3][4]
CAS Number 1092540-50-5[3]
Appearance White to off-white solid/powder[2]
Melting Point 200-205 °C[1]
Solubility Slightly soluble in ethanol and methanol. Insoluble in water. Soluble in DMSO (166 mg/mL with ultrasonic and warming).[3][5]
Storage -20°C[3]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is the cornerstone for the application of this compound. In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for both Atazanavir and its deuterated internal standard, this compound.

A common multiple reaction monitoring (MRM) transition for Atazanavir-d5 (a closely related isotopologue) is from a precursor ion (MH⁺) of m/z 710.2 to a product ion of m/z 168.0.[6] For Atazanavir, a frequently used transition is from m/z 705.3 to m/z 167.9.[7] The deuteration in this compound results in a mass shift that allows for its clear differentiation from the unlabeled drug.

NMR Spectroscopy

Experimental Protocols

Quantitative Analysis of Atazanavir using this compound by LC-MS/MS

This compound is instrumental as an internal standard for the accurate quantification of Atazanavir in biological samples such as plasma and hair.[6][8] A generalized experimental workflow is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Hair) spike Spike with This compound (IS) sample->spike extract Extraction (e.g., SPE, LLE) spike->extract evap Evaporation & Reconstitution extract->evap hplc HPLC Separation (e.g., C18 column) evap->hplc Inject ms Tandem Mass Spectrometry (MRM Mode) hplc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting (Concentration) quant->report

Caption: General workflow for the quantification of Atazanavir using this compound as an internal standard.

Methodology Details:

  • Sample Preparation: Biological samples are first spiked with a known concentration of this compound. The analytes are then extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] The extract is subsequently evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

  • Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column.[6][8] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in either an isocratic or gradient mode.[6][8]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. The instrument is set to monitor the specific MRM transitions for Atazanavir and this compound.[6]

  • Quantification: The concentration of Atazanavir in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a standard curve.

Solubility Determination

The solubility of Atazanavir and its analogs can be determined experimentally.

Protocol:

  • An excess amount of the compound (this compound) is added to a known volume of the solvent of interest (e.g., distilled water, phosphate buffer).

  • The mixture is agitated in a mechanical stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10]

Metabolic Pathway of Atazanavir

Atazanavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[11][12][13] The major metabolic pathways include mono- and dioxygenation.[11][12] Minor pathways consist of glucuronidation, N-dealkylation, and hydrolysis.[11][12] Atazanavir is also an inhibitor of the UGT1A1 enzyme, which can lead to hyperbilirubinemia.[14]

metabolic_pathway cluster_major Major Pathways cluster_minor Minor Pathways cluster_inhibition Enzyme Inhibition ATV Atazanavir CYP3A4 CYP3A4 ATV->CYP3A4 Gluc Glucuronidation ATV->Gluc NDealk N-dealkylation ATV->NDealk Hydro Hydrolysis ATV->Hydro UGT1A1 UGT1A1 ATV->UGT1A1 inhibits Monooxy Mono-oxygenated Metabolites CYP3A4->Monooxy Dioxy Di-oxygenated Metabolites CYP3A4->Dioxy Hyperbilirubinemia Hyperbilirubinemia UGT1A1->Hyperbilirubinemia prevents clearance of bilirubin

Caption: Simplified metabolic pathway of Atazanavir.

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound, along with relevant experimental protocols and metabolic context. This information is critical for the design and execution of research and development activities involving this important analytical standard.

References

Atazanavir-d6: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Atazanavir-d6, a deuterated internal standard essential for the accurate quantification of the antiretroviral drug Atazanavir in research settings. This document outlines commercial sources, technical specifications, detailed experimental protocols, and relevant biological pathways to support its effective use in drug development and pharmacokinetic studies.

Commercial Suppliers and Technical Specifications

This compound is available from several reputable commercial suppliers catering to the research community. The quality and specifications of the product are critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of key technical data from various suppliers.

Table 1: Commercial Suppliers of this compound

SupplierWebsite
Veeprho--INVALID-LINK--[1]
Cayman Chemical--INVALID-LINK--[2]
MedChemExpress--INVALID-LINK--[3]
Simson Pharma Limited--INVALID-LINK--[4]
Pharmaffiliates--INVALID-LINK--[5]
Cleanchem--INVALID-LINK--[6]

Table 2: Technical Specifications of this compound

ParameterSpecificationSource
CAS Number 1092540-50-5[1][2][4][5][6]
Molecular Formula C₃₈H₄₆D₆N₆O₇[1][2][6]
Molecular Weight ~710.9 g/mol [2][5][6]
Chemical Purity ≥95% to 99.23% (by HPLC)[7]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₆)[2]
Appearance Solid[2]
Storage Conditions -20°C[7]

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Atazanavir in biological matrices. Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.

Quantification of Atazanavir in Human Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of multiple protease inhibitors in human plasma.

2.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Atazanavir reference standard

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2.1.2. Sample Preparation (Solid Phase Extraction)

  • To 50 µL of a human plasma sample, add 50 µL of the this compound internal standard working solution.

  • Vortex the mixture for approximately 10 seconds.

  • Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge for 2 minutes using nitrogen gas.

  • Elute the analytes with 500 µL of 0.2% formic acid in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

2.1.3. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC system or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 4.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-0.8 min: 50% B

    • 0.8-1.2 min: Gradient to 70% B

    • 1.2-2.0 min: Re-equilibrate to 50% B

  • Flow Rate: 0.300 mL/min.

  • Column Temperature: 35°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Atazanavir: Monitor appropriate precursor and product ion transitions.

    • This compound: Monitor appropriate precursor and product ion transitions.

Quantification of Atazanavir in Human Hair by LC-MS/MS

This protocol outlines a method for measuring long-term exposure to Atazanavir by analyzing hair samples.

2.2.1. Materials and Reagents

  • This compound (Internal Standard, referred to as ATV-d5 in the source)[8]

  • Atazanavir reference standard

  • Human hair (blank)

  • Methanol

  • Acetonitrile

  • Acetic acid

  • Ammonium acetate

  • Sodium phosphate

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate (EA)

2.2.2. Sample Preparation

  • Wash hair samples to remove external contaminants.

  • Weigh approximately 2 mg of finely cut hair into a glass test tube.

  • Add the this compound internal standard.

  • Add 0.2 M sodium phosphate solution (pH 9.4).

  • Add 3 mL of a 1:1 (v/v) mixture of MTBE and EA.

  • Vortex and centrifuge the sample at 3000 rpm for 10 minutes.[8]

  • Freeze the aqueous layer in a methanol/dry ice bath.[8]

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.[8]

  • Reconstitute the residue in 200 µL of 50% acetonitrile.[8]

  • Inject a 2 µL aliquot into the LC-MS/MS system.[8]

2.2.3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: BDS C-18 column (5 µm, 4.6 × 100 mm).[8]

  • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Atazanavir: m/z 705.3 → 168.0[8]

    • Atazanavir-d5 (as a proxy for d6): m/z 710.2 → 168.0[8]

Biological Pathways and Experimental Workflows

Atazanavir Metabolism

Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10] The major metabolic pathways are monooxygenation and dioxygenation.[9][11] Minor pathways include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation.[9][11] Understanding these pathways is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Atazanavir_Metabolism Atazanavir Atazanavir Monooxygenated_Metabolites Mono-oxygenated Metabolites Atazanavir->Monooxygenated_Metabolites CYP3A4 (Major) Dioxygenated_Metabolites Di-oxygenated Metabolites Atazanavir->Dioxygenated_Metabolites CYP3A4 (Major) Minor_Metabolites Minor Metabolites (Glucuronidation, N-dealkylation, Hydrolysis, etc.) Atazanavir->Minor_Metabolites Minor Pathways Excretion Excretion (Feces and Urine) Monooxygenated_Metabolites->Excretion Dioxygenated_Metabolites->Excretion Minor_Metabolites->Excretion

Caption: Metabolic pathways of Atazanavir.

Experimental Workflow for Therapeutic Drug Monitoring

Therapeutic Drug Monitoring (TDM) of Atazanavir is essential to ensure optimal drug exposure, minimize toxicity, and manage drug interactions. This compound is a critical component of the analytical workflow for TDM.

TDM_Workflow start Patient Sample (Plasma) add_is Spike with This compound (IS) start->add_is spe Solid Phase Extraction (SPE) add_is->spe evap_recon Evaporation and Reconstitution spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing (Quantification) lcms->data_proc report Report Concentration to Clinician data_proc->report

Caption: Workflow for Atazanavir TDM using this compound.

This technical guide provides a foundational understanding of this compound for research applications. For specific applications, researchers should consult the detailed product information from their chosen supplier and relevant scientific literature.

References

Atazanavir-d6 vs. Atazanavir: A Deep Dive into Biochemical Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biochemical differences between Atazanavir and its deuterated analog, Atazanavir-d6. The strategic replacement of hydrogen atoms with deuterium in the Atazanavir molecule primarily aims to modulate its metabolic profile, a concept rooted in the kinetic isotope effect. This alteration can lead to a more favorable pharmacokinetic profile, potentially enhancing therapeutic efficacy and patient compliance. This document will delve into the structural nuances, metabolic pathways, and the theoretical and observed impacts of deuteration on the biochemical properties of Atazanavir.

Physicochemical Properties: A Comparative Overview

Atazanavir is a potent HIV-1 protease inhibitor.[1] Its deuterated form, this compound, is structurally identical except for the substitution of six hydrogen atoms with deuterium. This subtle modification results in a marginal increase in molecular weight but does not significantly alter fundamental physicochemical properties such as lipophilicity (LogP) and polar surface area.

PropertyAtazanavirThis compoundReference
Molecular Formula C₃₈H₅₂N₆O₇C₃₈H₄₆D₆N₆O₇[2][3]
Molecular Weight 704.86 g/mol 710.9 g/mol [2][3]
CAS Number 198904-31-31092540-50-5[2][3]

The Kinetic Isotope Effect and its Impact on Metabolism

The primary biochemical distinction between Atazanavir and this compound lies in their metabolic stability, a direct consequence of the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position.

Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[4][5] The major metabolic pathways include monooxygenation and dioxygenation.[6] By strategically placing deuterium atoms at sites susceptible to CYP3A4/5-mediated metabolism, the rate of metabolic breakdown of this compound is reduced.

A deuterated analog of atazanavir, known as CTP-518, was developed by Concert Pharmaceuticals. In vitro studies with human liver microsomes demonstrated that CTP-518 increased the metabolic half-life by 51% compared to atazanavir. Furthermore, in vivo studies in monkeys showed a 52% increase in half-life for the deuterated compound. This evidence strongly supports the hypothesis that deuteration significantly enhances the metabolic stability of Atazanavir.

Comparative Biochemical Parameters

While extensive comparative data for this compound is not publicly available, the information on CTP-518 provides valuable insights.

ParameterAtazanavirThis compound (CTP-518)Expected Impact of Deuteration
Metabolic Half-life (in vitro, HLM) -Increased by 51%Slower metabolism due to KIE
Metabolic Half-life (in vivo, monkeys) -Increased by 52%Reduced clearance and longer exposure
Protein Binding 86% bound to human serum proteins[6]Not reportedNot expected to be significantly altered
HIV-1 Protease Inhibition (EC₅₀) 2 to 5 nM[1]Similar to AtazanavirNot expected to be significantly altered
UGT1A1 Inhibition (IC₅₀) ~2.5 µM[7]Not reportedNot expected to be significantly altered

It is important to note that protein binding and enzyme inhibition are primarily governed by the three-dimensional structure and electronic properties of the molecule, which are not substantially changed by deuterium substitution. Therefore, the pharmacodynamic properties of this compound, such as its inhibitory activity against HIV-1 protease and UGT1A1, are expected to be comparable to those of Atazanavir.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical in vitro experiment to compare the metabolic stability of Atazanavir and this compound.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of Atazanavir and this compound in human liver microsomes.

Materials:

  • Atazanavir and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (e.g., a structurally similar, stable compound)

  • LC-MS/MS system

Methodology:

  • Incubation Preparation: A reaction mixture is prepared containing HLM and phosphate buffer.

  • Initiation: The test compounds (Atazanavir or this compound) are added to the reaction mixture and pre-warmed. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k. Intrinsic clearance is calculated as CLᵢₙₜ = (0.693 / t₁/₂) / (protein concentration).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare Reaction Mixture: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) inc1 Add Test Compound to Reaction Mixture prep1->inc1 prep2 Prepare Test Compounds: - Atazanavir - this compound prep2->inc1 prep3 Prepare NADPH Regenerating System inc2 Initiate Reaction with NADPH System prep3->inc2 inc1->inc2 inc3 Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) inc2->inc3 ana1 Terminate Reaction with Acetonitrile + Internal Standard inc3->ana1 ana2 Centrifuge to Precipitate Proteins ana1->ana2 ana3 Analyze Supernatant by LC-MS/MS ana2->ana3 ana4 Calculate t½ and CLint ana3->ana4

Fig 1. Experimental workflow for a metabolic stability assay.
LC-MS/MS Analysis of Atazanavir and this compound in Plasma

Objective: To develop a sensitive and specific method for the simultaneous quantification of Atazanavir and this compound in plasma samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Methodology:

  • Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile, followed by centrifugation. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.

  • Chromatographic Separation: The extracted samples are injected onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes from endogenous plasma components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Atazanavir and this compound are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Atazanavir705.4168.1
This compound711.4168.1
  • Quantification: A calibration curve is constructed using known concentrations of Atazanavir and this compound spiked into blank plasma. The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

Atazanavir Metabolism

The following diagram illustrates the primary metabolic pathways of Atazanavir mediated by CYP3A enzymes. Deuteration at the sites of oxidation is expected to slow down these metabolic conversions.

G ATV Atazanavir Mono Mono-oxygenation ATV->Mono Major Di Di-oxygenation ATV->Di Major Ndealkyl N-dealkylation ATV->Ndealkyl Minor Hydrolysis Hydrolysis ATV->Hydrolysis Minor

Fig 2. Major metabolic pathways of Atazanavir.
Logical Relationship of Deuteration Effect

This diagram illustrates the logical flow of how deuterium substitution leads to altered pharmacokinetic properties.

G Deuteration Deuterium Substitution (this compound) StrongerBond Stronger C-D Bond vs. C-H Bond Deuteration->StrongerBond KIE Kinetic Isotope Effect StrongerBond->KIE SlowerMetabolism Slower Rate of CYP3A-mediated Metabolism KIE->SlowerMetabolism ReducedClearance Reduced Systemic Clearance SlowerMetabolism->ReducedClearance IncreasedHalfLife Increased Plasma Half-life ReducedClearance->IncreasedHalfLife AlteredPK Altered Pharmacokinetic Profile IncreasedHalfLife->AlteredPK

Fig 3. Impact of deuteration on Atazanavir's pharmacokinetics.

Conclusion

The primary biochemical difference between this compound and Atazanavir is the enhanced metabolic stability of the deuterated compound due to the kinetic isotope effect. This leads to a reduced rate of metabolism by CYP3A enzymes, resulting in a longer plasma half-life and altered pharmacokinetic profile. While direct comparative data on protein binding and enzyme inhibition are limited, these properties are not expected to be significantly affected by deuteration. The strategic use of deuterium substitution, as exemplified by the development of CTP-518, represents a promising approach to optimize the therapeutic properties of established drugs like Atazanavir, potentially leading to improved treatment regimens for patients with HIV. Further publication of clinical data on deuterated Atazanavir analogs is anticipated to provide a more complete quantitative picture of these biochemical differences in humans.

References

Atazanavir-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Atazanavir-d6, a deuterated analog of the HIV protease inhibitor Atazanavir. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of research and development activities involving this compound. Data and protocols are primarily based on information available for Atazanavir, serving as a close surrogate for its deuterated counterpart, as specific stability studies on this compound are limited in publicly available literature.

Overview of this compound

This compound is a stable isotope-labeled version of Atazanavir, where six hydrogen atoms have been replaced with deuterium. This labeling is typically used in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Atazanavir in biological matrices. The chemical integrity of this compound is paramount for its use in such sensitive analytical methods.

Storage and Stability

Proper storage is critical to prevent the degradation of this compound. The following tables summarize the recommended storage conditions and observed stability based on available data from commercial suppliers and stability studies of Atazanavir.

Table 1: Recommended Storage Conditions for this compound (Solid Form)
ConditionTemperatureDurationSource
Long-term Storage-20°C≥ 4 years[1]
-20°C3 years[2]
Short-term Storage4°C2 years[2]
ShippingAmbientAs required[3]
Table 2: Stability of Atazanavir in Solution
SolventTemperatureDurationSource
In solvent-80°C6 months[2]
In solvent-20°C1 month[2]

Note: The stability of this compound in solution may vary depending on the solvent used. It is recommended to prepare solutions fresh and store them under the specified conditions for the shortest time necessary.

Forced Degradation Studies of Atazanavir

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following sections detail the experimental protocols for stress testing of Atazanavir, which are instructive for handling and analyzing this compound.

Experimental Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies on Atazanavir is depicted in the following diagram.

Forced_Degradation_Workflow General Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Atazanavir Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C, 3h) Start->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1N NaOH, 70°C, 3h) Start->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, 70°C, 3h) Start->Oxidation Expose to stress Thermal Thermal Degradation (e.g., 110°C, 3.5h) Start->Thermal Expose to stress Photolytic Photolytic Degradation (e.g., UV light, 4 days) Start->Photolytic Expose to stress HPLC RP-HPLC Analysis (Quantification of Degradation) Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photolytic->HPLC Analyze stressed samples LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS Characterize degradation products

Caption: A general experimental workflow for conducting forced degradation studies.

Table 3: Summary of Forced Degradation Conditions for Atazanavir
Stress ConditionReagent/ConditionTimeTemperatureReference
Acid Hydrolysis0.1N HCl3 hours70°C[4]
Base Hydrolysis0.1N NaOH3 hours70°C[4]
Oxidative Degradation3% H₂O₂3 hours70°C[4]
Thermal DegradationDry Heat3.5 hours110°C[4]
Photolytic DegradationUV Light4 daysAmbient[4]
Key Findings from Forced Degradation Studies of Atazanavir:
  • Acidic Conditions: Atazanavir shows some degradation under acidic conditions.[5]

  • Basic Conditions: Significant degradation is observed under basic conditions.[6]

  • Oxidative Conditions: Atazanavir is susceptible to oxidative degradation.[6]

  • Thermal Stress: The drug shows degradation at high temperatures.[5]

  • Photolytic Stress: Exposure to light can lead to degradation.[6]

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique used for this purpose.

Table 4: Typical RP-HPLC Method Parameters for Atazanavir Analysis
ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at approximately 250 nm
Temperature Ambient or controlled (e.g., 30°C)

Note: The specific mobile phase composition and gradient may need to be optimized to achieve adequate separation of degradation products.

Metabolic Pathways of Atazanavir

The metabolism of Atazanavir in vivo can be considered a form of biological degradation. Understanding these pathways is important for interpreting pharmacokinetic data and identifying potential metabolites. The primary routes of metabolism are oxidation, hydrolysis, and N-dealkylation.[7]

Metabolic_Pathways Major Metabolic Pathways of Atazanavir cluster_oxidation Oxidation (CYP3A4/5) cluster_hydrolysis Hydrolysis cluster_dealkylation N-dealkylation Atazanavir Atazanavir Mono_Di_Oxidation Mono- and Di-oxygenated Metabolites Atazanavir->Mono_Di_Oxidation Major Pathway Hydrolysis_Products Hydrolysis Metabolites Atazanavir->Hydrolysis_Products Minor Pathway N_Dealkylation_Products N-dealkylated Metabolites Atazanavir->N_Dealkylation_Products Minor Pathway

Caption: A simplified diagram of the major metabolic pathways of Atazanavir.

Conclusion

The stability and proper storage of this compound are critical for its intended use in research and development. This technical guide summarizes the best practices for storage and provides insights into the potential degradation pathways based on studies of the non-deuterated parent compound, Atazanavir. For optimal results, it is recommended to store this compound solid at -20°C for long-term use and to minimize the storage time of solutions. When conducting stability studies, the forced degradation protocols and analytical methods described for Atazanavir provide a robust starting point. Researchers should always refer to the certificate of analysis and any supplier-specific storage recommendations for the particular lot of this compound being used.

References

Atazanavir-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atazanavir-d6, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document outlines its core physicochemical properties, a detailed experimental protocol for its use as an internal standard in bioanalytical methods, and the biochemical pathway of its parent compound, Atazanavir.

Core Physicochemical Data

This compound is a stable, isotopically labeled version of Atazanavir, primarily utilized as an internal standard for the quantification of Atazanavir in biological samples. The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without altering its chemical properties.

ParameterValueReference
CAS Number 1092540-50-5[1][2][3][4][5][6]
Molecular Formula C₃₈H₄₆D₆N₆O₇[1][3][5][6]
Molecular Weight 710.9 g/mol [1][2][3][6]

Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir acts as a potent and selective inhibitor of the HIV-1 protease enzyme.[1][2] This viral enzyme is critical for the lifecycle of the HIV virus, as it is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into smaller, functional proteins and enzymes.[1][2] By binding to the active site of the HIV-1 protease, Atazanavir blocks this cleavage process. This inhibition results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[2]

HIV_Protease_Inhibition cluster_host_cell Infected Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV-1 Protease->Functional Viral Proteins Immature Virions Immature Virions HIV-1 Protease->Immature Virions Blocked Cleavage Atazanavir Atazanavir Atazanavir->HIV-1 Protease Inhibits Mature, Infectious Virions Mature, Infectious Virions Functional Viral Proteins->Mature, Infectious Virions Assembly

Caption: Mechanism of Atazanavir in inhibiting HIV-1 protease.

Experimental Protocol: Quantification of Atazanavir in Human Plasma

The following is a detailed methodology for the simultaneous quantification of Atazanavir, Darunavir, and Ritonavir in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with this compound serving as the internal standard for Atazanavir.[7]

1. Materials and Reagents

  • Reference standards: Atazanavir, Darunavir, Ritonavir

  • Internal standards (deuterated): this compound, Darunavir-d9, Ritonavir-d6

  • HPLC grade methanol and acetonitrile

  • Bio-ultragrade ammonium formate

  • LC-MS grade formic acid

  • Human plasma (sourced ethically)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

2. Sample Preparation (Solid-Phase Extraction)

  • To a 50 µL aliquot of a plasma sample, add 50 µL of the internal standard working solution (containing this compound).

  • Vortex the sample for approximately 10 seconds.

  • Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.

  • Precondition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the preconditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Dry the cartridges for 2 minutes by applying nitrogen gas.

  • Elute the analytes and internal standards from the cartridges using 500 µL of 0.2% formic acid in methanol.

3. UPLC-MS/MS Analysis

  • Chromatographic Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[7]

  • Mobile Phase A: 10 mM ammonium formate (pH 4.0).[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Conditions:

    • Initial to 0.8 min: 50% A / 50% B

    • 0.8 min to 1.2 min: Ramp to 30% A / 70% B

    • 1.2 min to 2.0 min: Return to initial conditions and equilibrate.[7]

  • Sample Manager Temperature: 5°C.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the analytes and their corresponding internal standards.[7]

4. Data Analysis and Quantification

  • The concentration of Atazanavir in the plasma samples is determined by calculating the peak area ratio of Atazanavir to its internal standard, this compound.

  • A calibration curve is generated by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of unknown samples is then interpolated from this curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (50 µL) IS Add Internal Standard (this compound) Plasma->IS Vortex1 Vortex (10s) IS->Vortex1 Acid Add 0.1% Formic Acid Vortex1->Acid Vortex2 Vortex (10s) Acid->Vortex2 SPE_Load Load onto Preconditioned SPE Cartridge Vortex2->SPE_Load SPE_Wash Wash Cartridge (5% MeOH) SPE_Load->SPE_Wash SPE_Dry Dry Cartridge (Nitrogen) SPE_Wash->SPE_Dry SPE_Elute Elute (0.2% Formic Acid in MeOH) SPE_Dry->SPE_Elute Final_Extract Final Extract for Analysis SPE_Elute->Final_Extract Injection Inject Final Extract Final_Extract->Injection UPLC Chromatographic Separation (UPLC) Injection->UPLC MSMS Mass Spectrometry Detection (MS/MS) UPLC->MSMS Data Data Acquisition (Peak Areas) MSMS->Data Ratio Calculate Peak Area Ratio (Atazanavir / this compound) Data->Ratio Curve Interpolate from Calibration Curve Ratio->Curve Concentration Determine Plasma Concentration Curve->Concentration

References

Atazanavir-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Atazanavir-d6, a deuterated analog of the antiretroviral drug Atazanavir. This document summarizes its chemical and physical properties, safety information, and its primary application as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols and visualizations of its mechanism of action are included to support research and development activities.

Core Data and Properties

This compound is a stable, isotopically labeled form of Atazanavir, an azapeptide inhibitor of HIV-1 protease. The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Atazanavir in biological matrices.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Molecular Formula C₃₈H₄₆D₆N₆O₇
Molecular Weight 710.9 g/mol
CAS Number 1092540-50-5
Appearance Solid
Purity >95% (HPLC)
Isotopic Enrichment >95%
Solubility Slightly soluble in Ethanol and Methanol.
Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritationP264: Wash thoroughly after handling.
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.

Storage and Stability: this compound should be stored at -20°C for long-term stability. It is shipped at ambient temperatures.

Mechanism of Action of Atazanavir

The therapeutic effects and side effects of Atazanavir, and by extension the application of this compound in its study, are primarily related to its interaction with two key proteins: HIV-1 protease and UDP-glucuronosyltransferase 1A1 (UGT1A1).

Inhibition of HIV-1 Protease

Atazanavir is a potent inhibitor of HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus. By binding to the active site of this enzyme, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This disruption results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.

HIV_Protease_Inhibition cluster_hiv_lifecycle HIV-1 Replication Cycle cluster_inhibition Mechanism of Atazanavir Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host Cell DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins produces Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion leads to Viral_Assembly Viral Assembly Mature_Viral_Proteins->Viral_Assembly Mature_Virion Mature, Infectious Virion Viral_Assembly->Mature_Virion Atazanavir Atazanavir Atazanavir->HIV_Protease Inhibits

Caption: Atazanavir inhibits HIV-1 protease, preventing polyprotein cleavage and viral maturation.

Inhibition of UGT1A1 and Hyperbilirubinemia

A common side effect of Atazanavir therapy is hyperbilirubinemia, a condition characterized by elevated levels of bilirubin in the blood. This occurs because Atazanavir is a competitive inhibitor of UGT1A1, the primary enzyme responsible for the glucuronidation of bilirubin, which is a necessary step for its excretion. Inhibition of UGT1A1 leads to an accumulation of unconjugated bilirubin.

UGT1A1_Inhibition cluster_bilirubin_metabolism Normal Bilirubin Metabolism cluster_inhibition_effect Effect of Atazanavir Unconjugated_Bilirubin Unconjugated Bilirubin (lipid-soluble) Glucuronidation Glucuronidation Unconjugated_Bilirubin->Glucuronidation Hyperbilirubinemia Hyperbilirubinemia (Jaundice) Unconjugated_Bilirubin->Hyperbilirubinemia Accumulation leads to UGT1A1 UGT1A1 Enzyme UGT1A1->Glucuronidation catalyzes Conjugated_Bilirubin Conjugated Bilirubin (water-soluble) Glucuronidation->Conjugated_Bilirubin Excretion Excretion (Bile, Urine) Conjugated_Bilirubin->Excretion Atazanavir Atazanavir Atazanavir->UGT1A1 Inhibits

Caption: Atazanavir inhibits the UGT1A1 enzyme, leading to elevated unconjugated bilirubin levels.

Experimental Protocols: Quantification of Atazanavir

This compound is primarily used as an internal standard for the accurate quantification of Atazanavir in biological samples, such as plasma or hair, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Workflow

The following diagram outlines a typical workflow for the preparation of biological samples for LC-MS/MS analysis.

Sample_Prep_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Hair) Spiking 2. Spiking with Internal Standard (this compound) Sample_Collection->Spiking Extraction 3. Analyte Extraction (e.g., Solid Phase Extraction, Protein Precipitation) Spiking->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Caption: A generalized workflow for preparing biological samples for Atazanavir quantification.

LC-MS/MS Methodological Parameters

The following table provides a summary of typical parameters for an LC-MS/MS method for the quantification of Atazanavir using this compound as an internal standard. These are representative and may require optimization for specific applications.

ParameterDescription
Chromatographic Column Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm) or equivalent.
Mobile Phase A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile is commonly used.
Flow Rate Typically around 0.300 mL/min.
Ionization Mode Positive Electrospray Ionization (ESI+).
Detection Mode Multiple Reaction Monitoring (MRM).
MRM Transitions Atazanavir: m/z 705.3 → 168.0this compound: m/z 710.9 → 168.0 (example, may vary slightly based on deuteration pattern)
Concentration Range Typically validated over a range of 5.0–6000 ng/mL for plasma samples.

This method allows for the highly selective and sensitive quantification of Atazanavir in complex biological matrices, with the use of this compound correcting for variability in sample preparation and instrument response.

Methodological & Application

Atazanavir-d6 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atazanavir-d6 as an internal standard in the quantitative analysis of Atazanavir using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.[1]

Principle and Rationale

In LC-MS/MS-based quantification, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. The ideal internal standard has physicochemical properties very similar to the analyte of interest. This compound, a deuterated variant of Atazanavir, is an excellent internal standard because it co-elutes with Atazanavir and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the normalization of the analyte's signal to the IS's signal, compensating for potential variability in sample extraction, injection volume, and matrix effects.

Experimental Protocols

The following protocols are compiled from validated methods for the determination of Atazanavir in biological matrices.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

2.1.1. Solid-Phase Extraction (SPE) from Human Plasma [2]

This method is suitable for cleaning up complex matrices like plasma and achieving high recovery.

  • Materials:

    • Oasis HLB (1 cc, 30 mg) extraction cartridges.[2]

    • Human plasma.

    • This compound internal standard working solution.

    • Methanol.

    • Acetonitrile.

    • Ammonium formate.

    • Formic acid.

  • Procedure:

    • To 50 µL of human plasma, add the internal standard (this compound).[2]

    • Pre-treat the sample as required (e.g., vortex).

    • Condition the Oasis HLB SPE cartridge with methanol followed by water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. Liquid-Liquid Extraction (LLE) from Human Plasma [3]

LLE is a cost-effective method for sample cleanup.

  • Materials:

    • Human plasma (200 µL).[3]

    • This compound internal standard working solution.

    • Extraction solvent (e.g., diethyl ether).[4]

  • Procedure:

    • To 200 µL of plasma, add the internal standard.[3]

    • Add the extraction solvent.

    • Vortex vigorously to ensure thorough mixing and extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase.

2.1.3. Protein Precipitation (PPT) from Human Plasma [5]

PPT is a rapid and simple method for removing proteins from plasma samples.

  • Materials:

    • Human plasma.

    • This compound internal standard working solution.

    • Precipitating agent (e.g., acetonitrile or methanol).

  • Procedure:

    • Add the internal standard to the plasma sample.

    • Add a volume of cold precipitating agent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).

    • Vortex to precipitate the proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve Atazanavir from other endogenous components and potential interferences.

ParameterCondition 1[2]Condition 2[6]
Column Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm)BDS C-18 column (5 μm, 4.6 × 100 mm)
Mobile Phase A 10 mM ammonium formate, pH 4.0, adjusted with formic acid in water45% water, 0.15% acetic acid, and 4 mM ammonium acetate
Mobile Phase B Acetonitrile55% acetonitrile
Flow Rate 0.300 mL/min0.8 mL/min
Gradient Gradient program from 50:50 (A:B) to 30:70 over 1.2 minutes.Isocratic
Column Temperature 35°CNot specified
Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Atazanavir: m/z 705.3 → 168.0[6]Atazanavir-d5: m/z 710.2 → 168.0[6]
Dwell Time Optimized for peak shape and sensitivity
Collision Energy Optimized for each transition
Source Temperature Optimized for desolvation

Note: The specific MRM transition for this compound may vary slightly based on the deuteration pattern but will be higher than that of the parent drug.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated methods using a deuterated internal standard for Atazanavir quantification.

Table 1: Linearity and Range

MatrixLinearity Range (ng/mL)Correlation Coefficient (r)Reference
Human Plasma5.0–6000Not specified[2]
Human Plasma25–10,000Not specified[3]
Human Hair0.0500–20.0 (ng/mg)0.99 or better[6]

Table 2: Accuracy and Precision

MatrixQC LevelIntraday Precision (%CV)Interday Precision (%CV)Accuracy (%)Reference
Human PlasmaMultiple0.8 to 7.3Not specified91.3 to 104.4[2]
Human PlasmaMultiple2.3 to 8.32.3 to 8.390.4 to 110.5[3]
Human HairMultiple1.75 to 6.315.22 to 7.35-1.33 to 4.00[6]

Table 3: Recovery

MatrixQC LevelMean Extraction Recovery (%)Reference
Human PlasmaMultiple97.35 to 101.06[2]
Human PlasmaMultiple90.0 to 99.5[3]
Human HairIncurred> 95[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt_path Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification start Biological Sample (e.g., Plasma, Hair) add_is Add this compound Internal Standard start->add_is spe Solid-Phase Extraction add_is->spe Method 1 lle Liquid-Liquid Extraction add_is->lle Method 2 ppt Protein Precipitation add_is->ppt Method 3 extract Evaporate & Reconstitute spe->extract lle->extract supernatant Collect Supernatant ppt->supernatant lc Liquid Chromatography (Separation) extract->lc supernatant->lc ms Tandem Mass Spectrometry (Detection - MRM) lc->ms data Data Acquisition (Peak Area Ratio) ms->data calibration Calibration Curve (Analyte/IS vs. Concentration) data->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: General workflow for the quantification of Atazanavir using this compound as an internal standard.

signaling_pathway_logic cluster_process Analytical Process cluster_quant Quantification Atazanavir Atazanavir SamplePrep Sample Preparation (Extraction, etc.) Atazanavir->SamplePrep Atazanavir_d6 This compound Atazanavir_d6->SamplePrep LC_MS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LC_MS Signal_ATV Signal (Atazanavir) LC_MS->Signal_ATV Signal_IS Signal (this compound) LC_MS->Signal_IS Ratio Signal Ratio (Atazanavir / this compound) Signal_ATV->Ratio Signal_IS->Ratio Result Accurate Concentration Ratio->Result

Caption: Logical relationship demonstrating the role of this compound in correcting for analytical variability.

References

Application Note: Quantitative Analysis of Atazanavir in Human Plasma by LC-MS/MS using Atazanavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug Atazanavir in human plasma. The method utilizes Atazanavir-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation or solid-phase extraction, followed by rapid chromatographic separation on a C18 reverse-phase column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range. This protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials involving Atazanavir.

Introduction

Atazanavir (ATV) is a protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Therapeutic drug monitoring of Atazanavir is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions, thereby improving therapeutic outcomes.[3] LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and specificity.[2][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Atazanavir in human plasma using this compound as the internal standard.

Experimental

  • Atazanavir reference standard (≥99% purity)

  • This compound internal standard (≥99% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K3EDTA) from a certified vendor

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[1]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Atazanavir and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Atazanavir stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiked Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration curve (CC) standards and QC samples.

LC-MS/MS Method

  • To 50 µL of plasma, add 50 µL of the this compound internal standard working solution.

  • Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.

  • Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.300 mL/min[1]

  • Gradient:

    • 0.0-0.8 min: 50% B

    • 0.8-1.2 min: Ramp to 70% B

    • 1.2-2.0 min: Re-equilibrate at 50% B[1]

  • Injection Volume: 5 µL

  • Column Temperature: 35°C[1]

  • Autosampler Temperature: 5°C[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Atazanavir: 705.5 → 168.2 (Quantifier), 705.5 → 520.3 (Qualifier)[4]

    • This compound: 711.5 → 168.2[1]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 5.0–6000 ng/mL for Atazanavir.[1] The coefficient of determination (r²) was >0.99.

Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ5.06.348.12105.33103.5
LQC15.04.215.6798.67101.2
MQC30002.893.45101.599.8
HQC45002.192.9899.25100.4

Data compiled from representative values found in literature.[1]

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
AtazanavirLQC92.598.7
HQC94.199.2
This compound93.398.9

Data compiled from representative values found in literature.[1]

Atazanavir was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (90 days).

Experimental Workflow and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Zinc Sulfate) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for Atazanavir quantification.

logical_relationship cluster_method LC-MS/MS Method atazanavir Atazanavir (Analyte) m/z 705.5 lc Liquid Chromatography (Separation) atazanavir->lc atazanavir_d6 This compound (IS) m/z 711.5 atazanavir_d6->lc ms Mass Spectrometry (Detection) lc->ms mrm Multiple Reaction Monitoring (MRM) ms->mrm quantifier Quantifier Ion m/z 168.2 mrm->quantifier from Atazanavir qualifier Qualifier Ion m/z 520.3 mrm->qualifier from Atazanavir is_product IS Product Ion m/z 168.2 mrm->is_product from this compound data Peak Area Ratio (Analyte/IS) quantifier->data is_product->data concentration Concentration Calculation data->concentration

Caption: Logical relationship of the analytical method.

Conclusion

This application note presents a detailed, validated LC-MS/MS method for the quantitative determination of Atazanavir in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it a reliable tool for therapeutic drug monitoring and pharmacokinetic studies of Atazanavir. The simple sample preparation and rapid chromatographic run time allow for high-throughput analysis in a clinical or research setting.

References

Atazanavir-d6 for in vivo drug metabolism and pharmacokinetics (DMPK) studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Atazanavir-d6 for In Vivo DMPK Studies

Introduction

Atazanavir (ATV) is an azapeptide protease inhibitor approved for the treatment of HIV-1 infection.[1] It is primarily metabolized by the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 and CYP3A5.[2] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of atazanavir is critical for optimizing dosing regimens and managing drug-drug interactions. The use of stable isotope-labeled analogs, such as this compound, is a powerful tool in DMPK research.

Deuteration, the replacement of hydrogen atoms with deuterium, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond.[3] This can lead to a longer half-life, increased plasma exposure, and potentially altered metabolite profiles.[4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical in vivo DMPK studies to characterize and compare its pharmacokinetic profile against its non-deuterated counterpart.

Atazanavir Metabolism

Atazanavir undergoes extensive metabolism primarily in the liver.[5] The major biotransformation pathways are monooxygenation and dioxygenation, with minor pathways including N-dealkylation, hydrolysis, and glucuronidation.[1][2] Studies have identified multiple metabolites, with oxidation being the most common pathway, followed by hydrolysis and N-dealkylation.[6]

Atazanavir_Metabolism cluster_0 Primary Metabolic Pathways cluster_1 Phase I Metabolism ATV Atazanavir Mono_O Mono-oxygenated Metabolites (M1, M2, etc.) ATV->Mono_O CYP3A4/5 Di_O Di-oxygenated Metabolites ATV->Di_O CYP3A4/5 N_Dealk N-dealkylated Metabolites (M5) ATV->N_Dealk Minor Pathway Hydrolysis Hydrolysis Products (M3, M4) ATV->Hydrolysis Minor Pathway

Caption: Metabolic pathway of Atazanavir.

The Role of Deuteration in Atazanavir DMPK

The strategic placement of deuterium on the Atazanavir molecule can influence its DMPK properties. If deuteration occurs at a site of primary metabolism, the KIE can lead to a decreased rate of clearance and a corresponding increase in drug exposure. This principle is fundamental to the design of "deuterated drugs" which may offer improved pharmacokinetic profiles.[3][7]

Kinetic_Isotope_Effect cluster_0 Metabolic Process cluster_1 Pharmacokinetic Outcome CH_Bond C-H Bond (Atazanavir) CYP450 CYP450 Enzyme CH_Bond->CYP450 Weaker Bond CD_Bond C-D Bond (this compound) CD_Bond->CYP450 Stronger Bond Metabolism_Fast Faster Metabolism CYP450->Metabolism_Fast Metabolism_Slow Slower Metabolism (Kinetic Isotope Effect) CYP450->Metabolism_Slow PK_Normal Standard PK Profile (Lower AUC, Shorter t½) Metabolism_Fast->PK_Normal PK_Altered Altered PK Profile (Higher AUC, Longer t½) Metabolism_Slow->PK_Altered

Caption: The Kinetic Isotope Effect on Drug Metabolism.

Comparative Pharmacokinetic Data

The primary goal of an in vivo DMPK study with this compound is to quantify differences in key pharmacokinetic parameters compared to the parent compound. Below is a table summarizing typical pharmacokinetic parameters for atazanavir and illustrative values for this compound, which reflect the expected impact of the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Atazanavir and Illustrative this compound in an Animal Model

ParameterAtazanavir (Unboosted)[8]This compound (Illustrative)*
Tmax (h) ~2.5~2.5 - 3.0
Cmax (ng/mL) 31523800
AUC (ng·h/mL) 27300 (approx.)35000
Half-life (t½) (h) ~6.5~8.5
Oral Clearance (CL/F) (L/h/kg) (Calculated from AUC)(Expected to be lower)
Bioavailability (%) ~68%(Potentially higher)

*Values for this compound are hypothetical and for illustrative purposes only, representing a potential outcome due to the kinetic isotope effect. Actual values must be determined experimentally.

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol outlines a typical parallel-group study in rodents to compare the pharmacokinetics of Atazanavir and this compound.

4.1. Objective To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Atazanavir and this compound following a single oral dose administration in Sprague-Dawley rats.

4.2. Materials

  • Test Articles: Atazanavir sulfate, this compound

  • Internal Standard: Atazanavir-d5[9] or other suitable analog for LC-MS/MS analysis.

  • Vehicle: 0.5% (w/v) methylcellulose in water, or other suitable vehicle.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (LC-MS grade).

4.3. Experimental Workflow Diagram

DMPK_Workflow start Study Start dosing Oral Dosing (Atazanavir or this compound) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling processing Plasma Isolation (Centrifugation) sampling->processing extraction Sample Preparation (Protein Precipitation with ACN + IS) processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, AUC, t½) analysis->pk_calc end Study End pk_calc->end

Caption: In vivo DMPK experimental workflow.

4.4. Animal Dosing and Sample Collection

  • Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.

  • Prepare dosing formulations of Atazanavir and this compound in the selected vehicle to a final concentration for a dose of 10 mg/kg.

  • Divide animals into two groups (n=5 per group). Administer a single oral dose of either Atazanavir or this compound via gavage.

  • Collect blood samples (~150 µL) via tail vein or saphenous vein into K2-EDTA coated tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Transfer plasma into labeled cryovials and store at -80°C until bioanalysis.

4.5. Protocol for Bioanalysis by LC-MS/MS

This method is based on established procedures for atazanavir bioanalysis.[9][10]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (e.g., Atazanavir-d5 at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or HPLC vials for injection.

  • LC-MS/MS Conditions:

    • HPLC System: Shimadzu Nexera or equivalent.[11]

    • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.[12]

    • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[13]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Atazanavir, this compound, and the internal standard. (Note: These must be optimized empirically).

      • Example Atazanavir: m/z 705.3 -> 168.0[9]

      • Example this compound: m/z 711.3 -> [Product Ion] (to be determined)

      • Example Atazanavir-d5 (IS): m/z 710.2 -> 168.0[9]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Quantify the concentration of Atazanavir or this compound in the unknown samples from the calibration curve.

    • Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Conclusion

The use of this compound in in vivo DMPK studies provides valuable insights into how isotopic substitution can modulate metabolic pathways and alter a drug's pharmacokinetic profile. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute studies aimed at characterizing deuterated drug candidates. Such studies are essential for understanding the potential therapeutic advantages of deuteration, including improved safety and efficacy profiles.[14]

References

Application Notes and Protocols: Atazanavir-d6 as a Tracer in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection.[1][2][3] Understanding its complex metabolic pathways is crucial for optimizing its therapeutic efficacy and minimizing adverse effects. Stable isotope labeling, particularly with deuterium, offers a powerful technique for elucidating drug metabolism.[4][][6][7] This document provides detailed application notes and protocols for utilizing Atazanavir-d6 as a tracer in metabolic pathway analysis. The use of a deuterated analog allows for the precise tracking of the drug and its metabolites through various biological systems, facilitating unambiguous identification and quantification.

Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[1][2][8][9] The main biotransformation pathways include monooxygenation and dioxygenation, with minor contributions from N-dealkylation, hydrolysis, and glucuronidation.[1][9] The complexity of its structure presents challenges in metabolite identification. By introducing a stable isotope label, such as in this compound, researchers can readily distinguish drug-derived compounds from endogenous molecules using mass spectrometry.[10][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Atazanavir
ParameterValueConditionReference
Tmax (Time to Peak Concentration) ~2.5 hoursOral administration[1]
Oral Bioavailability 60-68%[1]
Protein Binding 86%Human serum[12][13]
Elimination Half-life ~7 hours[1][2][12]
Excretion 79% in feces, 13% in urine[1][12]
20% unchanged in feces, 7% unchanged in urine[1][12]
Table 2: Atazanavir Metabolites Identified Using Deuterium Labeling
Metabolite IDMetabolic PathwayDescriptionReference
M1, M2, M7, M8, M13, M14 MonooxidationAddition of one oxygen atom[10]
M15, M16, M17, M18 DioxidationAddition of two oxygen atoms[10]
M3, M4, M19 HydrolysisCleavage of a chemical bond by water[10]
M5, M6a, M6b N-dealkylationRemoval of an alkyl group from a nitrogen atom[10]
Table 3: Illustrative Quantitative Results from an in vitro this compound Tracer Study with Human Liver Microsomes
CompoundConcentration (µM)% of Total Drug-Related Material (Unlabeled)% of Total Drug-Related Material (this compound Labeled)
Atazanavir 165-
This compound 1-68
Mono-oxidized Metabolite 1 0.1515-
Mono-oxidized Metabolite 1-d6 0.14-14
Di-oxidized Metabolite 1 0.088-
Di-oxidized Metabolite 1-d6 0.07-7
Hydrolyzed Metabolite 1 0.055-
Hydrolyzed Metabolite 1-d6 0.04-4
N-dealkylated Metabolite 1 0.077-
N-dealkylated Metabolite 1-d6 0.07-7

Note: Data in Table 3 is illustrative and intended to represent typical results from a comparative metabolic stability assay.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)

Objective: To identify and quantify the metabolites of this compound formed by hepatic enzymes.

Materials:

  • Atazanavir and this compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (e.g., a structurally similar compound not found endogenously)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Atazanavir and this compound in a suitable solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add Atazanavir or this compound to the HLM mixture to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching the Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.

  • Sample Preparation:

    • Vortex the samples vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in positive ion mode and monitor for the parent drug, its deuterated analog, and their expected metabolites.

Protocol 2: In Vivo Pharmacokinetic and Metabolite Identification Study in a Rodent Model

Objective: To characterize the pharmacokinetic profile and identify the major circulating metabolites of this compound.

Materials:

  • This compound

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., a solution of 0.5% methylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Sample processing reagents (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single oral dose of this compound to the animals.

  • Blood Sampling:

    • Collect blood samples via a suitable route (e.g., tail vein) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Extraction:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method as described in Protocol 1.

    • Quantify the concentrations of this compound and its metabolites at each time point.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound.

    • Compare the mass spectra of the detected metabolites with that of the parent compound to confirm their origin from this compound.

Visualizations

cluster_0 Atazanavir Metabolism cluster_1 Phase I Metabolism (CYP3A4/5) cluster_2 Phase II Metabolism Atazanavir Atazanavir Monooxygenation Monooxygenation Atazanavir->Monooxygenation Dioxygenation Dioxygenation Atazanavir->Dioxygenation N_Dealkylation N-Dealkylation Atazanavir->N_Dealkylation Hydrolysis Hydrolysis Atazanavir->Hydrolysis Glucuronidation Glucuronidation Monooxygenation->Glucuronidation

Metabolic pathways of Atazanavir.

cluster_workflow This compound Tracer Experimental Workflow Dosing Dosing with This compound Sample_Collection Sample Collection (e.g., Plasma, Microsomes) Dosing->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation/Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis (Metabolite Identification & Quantification) LC_MS_Analysis->Data_Analysis

Workflow for this compound tracer studies.

cluster_logic Logic of Stable Isotope Tracing Parent_Drug Atazanavir (Mass = M) Metabolite Metabolite (Mass = M+O-H2) Parent_Drug->Metabolite Metabolism Labeled_Parent_Drug This compound (Mass = M+6) Labeled_Metabolite Labeled Metabolite (Mass = M+6+O-H2) Labeled_Parent_Drug->Labeled_Metabolite Metabolism Mass_Spectrometer Mass Spectrometer Metabolite->Mass_Spectrometer Detection Labeled_Metabolite->Mass_Spectrometer Detection

Mass-based differentiation of labeled compounds.

References

Application Note: Preparation of Atazanavir-d6 Standard Solutions for Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atazanavir is an antiretroviral medication used to treat and prevent Human Immunodeficiency Virus (HIV). Quantitative analysis of Atazanavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. Atazanavir-d6, a stable isotope-labeled analog of Atazanavir, is widely utilized as an internal standard in mass spectrometry-based bioanalytical methods to ensure accuracy and precision.[1][2] This application note provides a detailed protocol for the preparation of this compound standard solutions to be used in the generation of calibration curves for the quantification of Atazanavir.

Principle

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. Since this compound has nearly identical chemical and physical properties to Atazanavir, it co-elutes chromatographically and experiences similar ionization efficiency. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable and reproducible quantification.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound powder (purity >95%)[3]

  • Atazanavir reference standard

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Dimethyl sulfoxide (DMSO, optional, for initial stock)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

2. Preparation of this compound Internal Standard Stock Solution

A concentrated stock solution of this compound is prepared, from which working solutions are made.

  • Step 1: Weighing: Accurately weigh 1.0 mg of this compound powder using a calibrated analytical balance.

  • Step 2: Dissolution: Transfer the weighed powder to a 1.0 mL Class A volumetric flask.

  • Step 3: Solubilization: Add a small amount of a suitable solvent (e.g., Methanol or DMSO) to dissolve the powder completely. Vortex and sonicate briefly if necessary to ensure full dissolution.

  • Step 4: Dilution: Once dissolved, bring the solution to the final volume of 1.0 mL with the same solvent to achieve a final concentration of 1.0 mg/mL.

  • Step 5: Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container.[3] Under these conditions, the solution is expected to be stable for at least six months.[4]

3. Preparation of this compound Internal Standard Working Solution

The working solution is a dilution of the stock solution that will be added to all samples, including calibration standards and quality controls.

  • Step 1: Dilution: Transfer an appropriate volume of the 1.0 mg/mL this compound stock solution into a volumetric flask. For example, to prepare a 10 µg/mL working solution, transfer 100 µL of the stock solution into a 10 mL volumetric flask.

  • Step 2: Final Volume: Dilute to the final volume with the analysis mobile phase or a compatible solvent (e.g., 50:50 Methanol:Water).

  • Step 3: Storage: The working solution should be stored at 2-8°C and can be used for daily experiments. It is recommended to prepare fresh working solutions weekly.

4. Preparation of Atazanavir Calibration Curve Standards

Calibration standards are prepared by serially diluting a high-concentration stock solution of the non-labeled Atazanavir reference standard.

  • Step 1: Atazanavir Stock Solution: Prepare a 1.0 mg/mL stock solution of Atazanavir in the same manner as the this compound stock solution.

  • Step 2: Serial Dilutions: Perform serial dilutions of the Atazanavir stock solution to prepare a series of working standards at different concentrations. The concentration range should be selected based on the expected concentration of the analyte in the samples.

  • Step 3: Spiking: An equal volume of the this compound internal standard working solution is added to each calibration standard. This ensures that the final concentration of the internal standard is consistent across all samples.

Data Presentation

The following table summarizes typical concentration ranges used for Atazanavir calibration curves in various analytical methods. The specific range for an assay should be determined based on the matrix and the required sensitivity.

Method TypeMatrixCalibration Curve RangeReference
LC-MS/MSPlasma0.030 – 10.0 mg/L[5]
UV-VisBulk Drug10 – 90 µg/mL[6][7]
RP-HPLCPharmaceutical Dosage Form30 – 600 µg/mL[8]
LC-MS/MSHair0.050 – 20.0 ng/mg[4]

Workflow Diagram

G Workflow for Preparation of this compound Standard Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Curve Standards weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at -20°C volume->store_stock dilute_stock Dilute Stock Solution store_stock->dilute_stock final_volume_working Adjust to Final Volume dilute_stock->final_volume_working store_working Store at 2-8°C final_volume_working->store_working spike_is Spike with IS Working Solution store_working->spike_is prep_atv_stock Prepare Atazanavir Stock serial_dilute Perform Serial Dilutions prep_atv_stock->serial_dilute serial_dilute->spike_is

Caption: Preparation of this compound Standard Solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Atazanavir-d6 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Atazanavir-d6 signal in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might be facing with your this compound signal.

Question: Why is the this compound internal standard signal weak or inconsistent?

Answer: A weak or inconsistent signal from your this compound internal standard (IS) can stem from several factors, ranging from sample preparation to mass spectrometer settings. A common cause is the presence of matrix effects, where other components in the sample interfere with the ionization of the IS.[1][2] Inadequate sample clean-up can lead to ion suppression, significantly reducing the signal intensity.[2]

To troubleshoot this, consider the following:

  • Sample Extraction: If you are using protein precipitation (PP) or liquid-liquid extraction (LLE), you may be experiencing significant ion suppression.[2] Solid-phase extraction (SPE) is often more effective at removing interfering matrix components and can help circumvent this issue.[2]

  • Chromatography: Ensure that your chromatographic method provides good separation between this compound and any co-eluting matrix components. Adjusting the mobile phase composition or gradient can help resolve these interferences.[3]

  • Mass Spectrometer Source Conditions: The settings of your electrospray ionization (ESI) source are critical for optimal signal.[4][5][6][7] Experiment with parameters such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature to maximize the this compound signal.[4][5]

Question: How can I identify and mitigate matrix effects for this compound?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[1] To determine if your this compound signal is affected, you can perform a post-column infusion experiment.[3] This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of matrix effects.

To mitigate these effects:

  • Improve Sample Preparation: As mentioned, solid-phase extraction (SPE) is generally superior to protein precipitation and liquid-liquid extraction in reducing matrix effects for Atazanavir analysis.[2]

  • Optimize Chromatography: Modifying your LC method to separate this compound from the interfering components is a key strategy.

  • Use a Different Internal Standard: While this compound is a good choice as a stable isotope-labeled internal standard, in cases of severe and specific interference, exploring an analog with a different retention time might be a last resort.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for this compound?

A1: The optimal parameters can vary between instruments. However, a good starting point for a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode would be to monitor the multiple reaction monitoring (MRM) transition for the protonated precursor to product ion.[1][3] Based on published methods, you can start with the parameters in the table below and optimize from there.[3]

Q2: Which LC column and mobile phase are recommended for this compound analysis?

A2: A C18 column is commonly used for the chromatographic separation of Atazanavir.[1][2][3] A typical column would have dimensions of 50 mm x 2.1 mm with a particle size of 1.7 µm for UPLC systems.[3] For mobile phases, a combination of an aqueous buffer (like 10 mM ammonium formate with formic acid to adjust the pH to around 4.0) and an organic solvent (such as acetonitrile) is effective.[3] A gradient elution can be employed to achieve good separation.[3]

Q3: What are the expected MRM transitions for Atazanavir and this compound?

A3: For Atazanavir, the protonated precursor ion [M+H]⁺ has an m/z of 705.3. A common product ion for quantification is m/z 168.0.[1] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. For instance, Atazanavir-d5 has a precursor of m/z 710.2, and a similar shift would be expected for this compound, while often utilizing the same product ion.[1]

Experimental Protocols

Protocol 1: Sample Extraction using Solid-Phase Extraction (SPE)

This protocol is based on methods shown to reduce matrix effects for Atazanavir analysis.[2]

  • Condition the SPE Cartridge: Condition an Oasis HLB (1 cc, 30 mg) extraction cartridge with 1 mL of methanol followed by 1 mL of water.[3]

  • Load the Sample: To 200 µL of plasma, add the this compound internal standard solution. Vortex to mix.

  • Dilute and Acidify: Dilute the plasma sample with a suitable buffer, for example, 1% formic acid in water.

  • Load onto Cartridge: Load the diluted sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent to remove interferences. For example, use 1 mL of 5% methanol in water.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol or another suitable organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of Atazanavir and this compound.[3]

  • Liquid Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3]

    • Mobile Phase A: 10 mM ammonium formate in water, pH 4.0 (adjusted with formic acid).[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Flow Rate: 0.300 mL/min.[3]

    • Gradient:

      • 0.0-0.8 min: 50% B

      • 0.8-1.2 min: Increase to 70% B

      • 1.2-2.0 min: Return to 50% B and equilibrate.[3]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • MRM Transitions: See Table 2.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for your specific instrument.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Atazanavir Analysis

ParameterSettingReference
Liquid Chromatography
ColumnWaters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A10 mM ammonium formate, pH 4.0[3]
Mobile Phase BAcetonitrile[3]
Flow Rate0.300 mL/min[3]
Column Temperature35°C[3]
Injection Volume5 µL[3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[3]
MRM TransitionsSee Table 2[1][3]

Table 2: MRM Transitions for Atazanavir and Deuterated Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Atazanavir (ATV)705.3168.0[1]
Atazanavir-d5 (ATV-d5)710.2168.0[1]
This compound (ATV-d6)~711.3Typically the same as the non-deuterated formInferred

Note: The exact m/z for this compound may vary slightly depending on the specific labeling pattern. The product ion is often the same as the unlabeled compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample Spiked with this compound spe Solid-Phase Extraction (SPE) plasma_sample->spe Load elution Elution spe->elution Wash & Elute evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Weak or Inconsistent This compound Signal check_matrix_effects Assess Matrix Effects? (Post-Column Infusion) start->check_matrix_effects optimize_spe Optimize SPE Method check_matrix_effects->optimize_spe Ion Suppression Detected modify_lc Modify LC Gradient/ Mobile Phase check_matrix_effects->modify_lc Co-elution Suspected optimize_ms Optimize MS Source Parameters check_matrix_effects->optimize_ms No Obvious Matrix Effect, Signal Still Low

Caption: A logical workflow for troubleshooting a poor this compound signal.

References

Troubleshooting poor peak shape of Atazanavir-d6 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of Atazanavir-d6.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem observed for this compound and what is the primary cause?

A1: The most common issue is peak tailing. Atazanavir is a basic compound, and this tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1]

Q2: Can the choice of mobile phase pH significantly impact the peak shape of this compound?

A2: Yes, the mobile phase pH is a critical parameter. Atazanavir has a pKa value around 4.88 for its strongest basic function.[2] Operating the mobile phase at a pH close to the pKa can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in peak distortion.[1] It is generally recommended to work at a pH at least 2 units away from the pKa.

Q3: Are there specific column chemistries that are better suited for analyzing this compound?

A3: High-purity silica columns with end-capping are recommended to minimize the availability of free silanol groups. Columns with stationary phases like C18 are commonly used. For basic compounds, newer generation columns with advanced end-capping or hybrid particle technology can offer improved peak symmetry.

Q4: Can the injection solvent affect the peak shape?

A4: Absolutely. Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak fronting or splitting. It is always best to dissolve and inject the sample in the initial mobile phase composition whenever possible.

Q5: My Atazanavir peak looks good, but the this compound peak is tailing. What could be the cause?

A5: While deuterated and non-deuterated compounds have very similar chemical properties, subtle differences in their interaction with the stationary phase (isotopic effect) can sometimes lead to slight variations in peak shape. The principles for troubleshooting will be the same as for the non-deuterated compound. Focus on optimizing mobile phase pH, ensuring a high-quality column, and checking for any system-related issues.

Troubleshooting Guide

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing:

G Troubleshooting Workflow for Peak Tailing cluster_mobile_phase Mobile Phase Optimization cluster_column Column Health cluster_sample Sample Considerations cluster_system System Check start Poor Peak Shape: Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_column Step 2: Assess Column Condition check_mobile_phase->check_column If problem persists mp_ph Adjust pH: Lower to 2.5-3.5 to protonate silanols check_mobile_phase->mp_ph check_sample Step 3: Investigate Sample Preparation check_column->check_sample If problem persists col_flush Flush Column with Strong Solvent check_column->col_flush check_system Step 4: Inspect HPLC System check_sample->check_system If problem persists sample_conc Reduce Sample Concentration/ Injection Volume check_sample->sample_conc solution_found Resolution: Symmetrical Peak Achieved check_system->solution_found After implementing solutions sys_connections Check for Leaks and Proper Fittings check_system->sys_connections mp_buffer Increase Buffer Strength: Try 20-50 mM mp_ph->mp_buffer mp_modifier Modify Organic Solvent: Increase %Acetonitrile or Methanol mp_buffer->mp_modifier col_replace Replace with a New, High-Purity, End-Capped Column col_flush->col_replace col_guard Use a Guard Column col_replace->col_guard sample_solvent Match Injection Solvent to Mobile Phase sample_conc->sample_solvent sys_dead_volume Minimize Tubing Length and Diameter sys_connections->sys_dead_volume

Caption: A step-by-step workflow for troubleshooting peak tailing.

Potential Cause Recommended Action
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5. This protonates the acidic silanol groups on the stationary phase, reducing their interaction with the basic this compound molecule.
Insufficient Buffer Capacity Increase the buffer concentration in the mobile phase to a range of 20-50 mM to ensure consistent pH control throughout the column.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). If tailing persists, replace the column with a new, high-purity, end-capped C18 column. The use of a guard column is also recommended to protect the analytical column.
Sample Overload Reduce the concentration of the sample or the injection volume. Overloading the stationary phase can lead to peak tailing.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.
Extra-column Dead Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening. Ensure all fittings are secure and properly seated.
Problem: Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Logical Relationship for Troubleshooting Peak Fronting:

G Troubleshooting Logic for Peak Fronting start Poor Peak Shape: Peak Fronting Observed check_sample_solubility Is the sample fully dissolved in the injection solvent? start->check_sample_solubility check_injection_solvent Is the injection solvent stronger than the mobile phase? check_sample_solubility->check_injection_solvent Yes solubility_action Action: Improve sample solubility (e.g., sonicate, use a small amount of organic solvent compatible with the mobile phase) check_sample_solubility->solubility_action No check_sample_concentration Is the sample concentration too high? check_injection_solvent->check_sample_concentration No injection_solvent_action Action: Re-dissolve sample in initial mobile phase or a weaker solvent check_injection_solvent->injection_solvent_action Yes check_column_condition Is the column old or showing signs of collapse? check_sample_concentration->check_column_condition No concentration_action Action: Dilute the sample check_sample_concentration->concentration_action Yes solution_found Resolution: Symmetrical Peak Achieved check_column_condition->solution_found After addressing issue column_action Action: Replace the column check_column_condition->column_action Yes solubility_action->solution_found injection_solvent_action->solution_found concentration_action->solution_found column_action->solution_found

Caption: Decision tree for diagnosing and resolving peak fronting.

Potential Cause Recommended Action
Poor Sample Solubility Ensure that this compound is fully dissolved in the injection solvent. Atazanavir has low aqueous solubility, which increases at lower pH.[3] Sonication or using a small percentage of organic solvent (compatible with the mobile phase) in the sample diluent may be necessary.
Injection Solvent Stronger than Mobile Phase Re-dissolve the sample in the initial mobile phase or a solvent with a lower elution strength.
Sample Overload Dilute the sample. High concentrations can lead to a saturation effect at the column inlet.
Column Collapse or Void If fronting appears suddenly and affects all peaks, the column may have a void at the inlet. Replace the column.

Experimental Protocols

Recommended HPLC Method for Atazanavir and this compound

This protocol provides a starting point for method development and can be optimized as needed.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 250 nm
Sample Diluent Mobile Phase
Protocol for Mobile Phase Preparation (0.1% Formic Acid in Water)
  • Measure 999 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Transfer the water to a 1 L solvent bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly.

  • Sonicate the mobile phase for 15-20 minutes to degas.

Protocol for Sample Preparation
  • Accurately weigh the required amount of this compound standard.

  • Dissolve the standard in the mobile phase to achieve the desired stock concentration.

  • Perform serial dilutions from the stock solution using the mobile phase to prepare working standards and quality control samples.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes various reported HPLC methods for the analysis of Atazanavir, which can be adapted for this compound.

Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (min) Reference
Zorbax Eclipse XDB C18 (150x4.6mm, 3.5µm)10mM Triethylammonium phosphate buffer (pH 6.5): Acetonitrile (40:60 v/v)1.0PDA3.73[4]
X bridge C18 (150x4.6mm, 5µm)Methanol: Phosphate Buffer (pH 4.6) (65:35 v/v)1.0Not SpecifiedNot Specified[5]
Phenomenex C18 (250mmx4.6mm, 5µm)Methanol: Water (90:10 v/v) with pH adjusted to 3.55 with acetic acid0.52498.323[6]
Not SpecifiedBuffer (pH 4.5): Acetonitrile (700:300 v/v)1.0230~4.0[7]
Agilent C18 (250mm x 4.6mm, 5µm)Methanol: Acetonitrile: Sodium dihydrogen ortho phosphate buffer (45:35:20 v/v/v)1.02493.73[8]
Phenomenex C18 (250mm x 4.6mm, 5µm)Acetonitrile: Water (80:20 v/v)0.52483.989[9]

References

Atazanavir-d6 Stability in Analytical Methods: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Atazanavir-d6 when used as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard (IS) response is decreasing over time in my processed samples. What could be the cause?

A1: A decreasing IS response for this compound can indicate degradation. Atazanavir is known to be susceptible to degradation under certain conditions, and its deuterated analog may experience similar instability. Key factors to investigate include:

  • pH of the Sample Matrix: Atazanavir can degrade in both acidic and basic conditions.[1] If your sample preparation involves significant pH adjustments, or if the biological matrix itself is acidic or basic, this could be a contributing factor.

  • Temperature: Elevated temperatures during sample processing or storage can accelerate degradation.

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of Atazanavir.[1]

  • Light Exposure: While Atazanavir is relatively stable under photolytic stress, prolonged exposure to UV light should be minimized.[1]

Q2: I am observing poor reproducibility of my quality control (QC) samples. Could this be related to this compound instability?

A2: Yes, inconsistent IS stability can lead to poor reproducibility. If this compound degrades variably across your sample set, the analyte/IS peak area ratio will be inconsistent, leading to inaccurate quantification. It is crucial to ensure that the IS is stable throughout the entire analytical process, from sample preparation to injection.

Q3: Are deuterated internal standards always stable?

A3: While stable isotope-labeled internal standards are generally preferred for their ability to mimic the analyte, they are not immune to stability issues. Deuterated compounds can sometimes exhibit unexpected behavior.[2] For instance, under certain pH conditions, deuterium-hydrogen exchange can occur, although this is less likely when the deuterium labels are on stable positions like methyl groups.

Q4: Where are the deuterium atoms located on this compound, and is this significant for stability?

A4: In commercially available this compound, the six deuterium atoms are typically located on the two methyl ester groups. This position is generally stable. However, hydrolysis of these ester groups under strong acidic or basic conditions would result in the loss of the deuterated methanol fragments, leading to a loss of the internal standard signal.

Troubleshooting Guide

If you suspect this compound instability in your assay, follow this troubleshooting guide.

Problem: Inconsistent or Decreasing this compound Peak Area
Potential Cause Troubleshooting Steps Recommended Action
pH-Mediated Degradation 1. Measure the pH of your final sample extract. 2. Conduct a short-term stability experiment by incubating the IS in solutions of varying pH (e.g., pH 3, 7, 9) that mimic your sample processing conditions.- Neutralize samples as early as possible in the workflow. - If acidic or basic conditions are necessary, minimize the exposure time.
Temperature-Related Degradation 1. Review your sample preparation workflow for any prolonged high-temperature steps. 2. Evaluate the stability of this compound at different temperatures (e.g., room temperature vs. 4°C) in your sample matrix.- Keep samples on ice or in a cooled autosampler. - Avoid lengthy incubation steps at elevated temperatures.
Oxidative Degradation 1. Identify any potential sources of oxidation in your reagents or sample matrix. 2. Test the stability of the IS in the presence of a mild oxidizing agent (e.g., low concentration of hydrogen peroxide).- Use fresh, high-purity solvents and reagents. - Consider adding an antioxidant if oxidative stress is unavoidable.
Deuterium-Hydrogen Exchange 1. This is less likely with methyl-labeled d6, but can be investigated by analyzing the mass spectrum of the IS after incubation in protic solvents under harsh conditions to check for mass shifts.- Maintain neutral pH where possible. - Avoid prolonged storage in highly acidic or basic aqueous solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Atazanavir

This protocol can be adapted to investigate the stability of this compound under various stress conditions.

Objective: To determine the degradation pathways of Atazanavir, which can be extrapolated to its deuterated analog.

Materials:

  • Atazanavir standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol

  • Water, HPLC grade

  • HPLC or UPLC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of Atazanavir in 1 mL of methanol and add 9 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.

  • Base Hydrolysis: Dissolve 1 mg of Atazanavir in 1 mL of methanol and add 9 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase.

  • Oxidative Degradation: Dissolve 1 mg of Atazanavir in 1 mL of methanol and add 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.

  • Thermal Degradation: Store a solid sample of Atazanavir at 105°C for 6 hours.[3] Dissolve in methanol and dilute to a suitable concentration with mobile phase.

  • Photolytic Degradation: Expose a solution of Atazanavir (1 mg/mL in methanol) to UV light (254 nm) for 24 hours. Dilute to a suitable concentration with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed standard to identify degradation products.

Summary of Atazanavir Degradation under Stress Conditions

Stress ConditionObservation
Acidic (0.1 N HCl)Degradation observed[1]
Basic (0.1 N NaOH)Significant degradation observed[1]
Oxidative (3% H₂O₂)Degradation observed[1]
ThermalRelatively stable[1]
PhotolyticRelatively stable[1]

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability start Inconsistent or Decreasing this compound Signal check_pH Investigate pH Effects start->check_pH check_temp Investigate Temperature Effects start->check_temp check_ox Investigate Oxidative Stress start->check_ox solution_pH Neutralize Sample / Minimize Exposure Time check_pH->solution_pH Degradation Observed solution_temp Keep Samples Cool / Use Cooled Autosampler check_temp->solution_temp Degradation Observed solution_ox Use Fresh Reagents / Consider Antioxidants check_ox->solution_ox Degradation Observed

Caption: Troubleshooting decision tree for this compound instability.

G cluster_1 Forced Degradation Experimental Workflow start Atazanavir Standard stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Temp, Light) start->stress_conditions sample_prep Neutralize (if needed) & Dilute stress_conditions->sample_prep analysis Analyze via Stability-Indicating Method (e.g., LC-MS) sample_prep->analysis evaluation Evaluate Degradation Profile analysis->evaluation

Caption: Workflow for forced degradation studies of Atazanavir.

References

Technical Support Center: Atazanavir-d6 Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Atazanavir-d6 in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve reliable, high-quality results.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from plasma samples.

Issue: Low Recovery of this compound

Low recovery of the internal standard, this compound, can compromise the accuracy and reliability of your results. The following sections provide a systematic approach to troubleshooting this issue.

1. Sample Collection and Handling

  • Question: Could improper sample handling be affecting my this compound recovery?

  • Answer: Yes, the stability of this compound in plasma can be influenced by storage conditions. It is crucial to minimize the time between sample collection and processing or freezing. Plasma samples should be stored at -10°C or lower for long-term stability.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.

2. Extraction Method Optimization

The choice of extraction method is critical for achieving high recovery. Below is a comparison of common techniques.

  • Question: Which extraction method provides the best recovery for this compound from plasma?

  • Answer: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally offer higher recovery rates compared to Protein Precipitation (PP).[1][2][3] However, the optimal method can depend on your specific laboratory setup and throughput needs.

Data Presentation: Comparison of Extraction Methods
Extraction MethodMean Recovery Rate (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 80.5% - 97.4%[3][4]High selectivity, cleaner extracts, reduced matrix effects.[2]Can be more time-consuming and costly.
Liquid-Liquid Extraction (LLE) 94.4% - 100%[1]High recovery, cost-effective.Can be labor-intensive and may use large volumes of organic solvents.
Protein Precipitation (PP) Lower than SPE and LLESimple, fast, and inexpensive.May result in significant matrix effects and lower recovery due to co-precipitation of the analyte.[2]

3. pH of the Sample

  • Question: How does the pH of the plasma sample affect this compound recovery?

  • Answer: The pH of plasma can increase upon storage and processing, which can lead to the degradation of pH-labile compounds.[5] Atazanavir has basic properties, and its extraction efficiency can be pH-dependent. Adjusting the pH of the plasma sample before extraction can improve recovery. For LLE, treating the plasma with a basic solution like sodium carbonate can enhance the extraction of Atazanavir into an organic solvent.[1] For SPE, adjusting the pH of the sample and wash solutions is crucial for optimal retention and elution.

4. Matrix Effects in LC-MS/MS Analysis

  • Question: I'm using LC-MS/MS for analysis. Could matrix effects be the cause of my low this compound signal?

  • Answer: Yes, matrix effects, such as ion suppression or enhancement, are a common issue in LC-MS/MS analysis of biological samples and can significantly impact the signal intensity of your analyte.[6] These effects are caused by co-eluting endogenous components from the plasma matrix that interfere with the ionization of this compound in the mass spectrometer source.

  • Troubleshooting Matrix Effects:

    • Improve Sample Cleanup: Use a more effective extraction method like SPE to remove interfering matrix components.[2]

    • Chromatographic Separation: Optimize your HPLC or UPLC method to separate this compound from co-eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard. Because it has nearly identical chemical and physical properties to Atazanavir, it will be affected by matrix effects in a similar way, thus providing accurate quantification of the target analyte.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected recovery for this compound from plasma?

    • A1: With optimized methods, you can expect high recovery rates. For example, LLE methods have demonstrated recoveries between 94.4% and 100%, while SPE methods have shown recoveries ranging from 80.5% to over 97%.[1][3][4]

  • Q2: My recovery is inconsistent between samples. What could be the cause?

    • A2: Inconsistent recovery can be due to several factors, including variability in sample handling, inconsistent pH adjustments, or variations in the plasma matrix between different lots or patients. Ensure standardized procedures for all samples.

  • Q3: Can I use Protein Precipitation for this compound extraction?

    • A3: While Protein Precipitation is a simple and fast method, it often leads to lower recovery and significant matrix effects for Atazanavir.[2] It is generally recommended to use more robust methods like SPE or LLE for cleaner extracts and better recovery.

  • Q4: How can I confirm that matrix effects are impacting my analysis?

    • A4: You can assess matrix effects by comparing the signal response of this compound in a post-extraction spiked plasma sample to the response in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.

Experimental Protocols

Below are detailed methodologies for the key extraction experiments.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a method with reported high recovery.[3]

  • Sample Pre-treatment: To 50 µL of plasma, add 50 µL of the this compound internal standard solution. Add 100 µL of 0.1% formic acid and vortex.

  • SPE Cartridge Conditioning: Condition an Oasis HLB extraction cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and Atazanavir from the cartridge with an appropriate volume of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method with demonstrated high recovery.[1]

  • Sample Preparation: To 400 µL of plasma, add the this compound internal standard.

  • pH Adjustment: Add a small volume of 2M sodium carbonate solution to basify the plasma.

  • Extraction: Add an appropriate volume of an organic solvent mixture (e.g., ethyl acetate-n-hexane, 50:50, v/v). Vortex vigorously for several minutes.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

Protocol 3: Protein Precipitation (PP)

This is a general protocol for protein precipitation.

  • Sample Preparation: To a volume of plasma, add the this compound internal standard.

  • Precipitation: Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.

  • Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing this compound.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected for analysis, but for improved sensitivity, it is recommended to evaporate the solvent and reconstitute the residue in the mobile phase.

Mandatory Visualizations

Experimental Workflows

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (Add IS, Acidify) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (5% Methanol/Water) loading->washing elution Elution (Organic Solvent) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow start Start: Plasma Sample preparation Sample Preparation (Add IS) start->preparation ph_adjustment pH Adjustment (e.g., Sodium Carbonate) preparation->ph_adjustment extraction Liquid-Liquid Extraction (Organic Solvent) ph_adjustment->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation collection Collect Organic Layer phase_separation->collection evaporation Evaporation & Reconstitution collection->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

PP_Workflow start Start: Plasma Sample preparation Sample Preparation (Add IS) start->preparation precipitation Protein Precipitation (Cold Organic Solvent) preparation->precipitation mixing Vortex precipitation->mixing centrifugation Centrifugation mixing->centrifugation collection Collect Supernatant centrifugation->collection analysis LC-MS/MS Analysis collection->analysis

Caption: Protein Precipitation (PP) Workflow for this compound.

References

Atazanavir-d6 Fragmentation Pattern Optimization in MS/MS: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of atazanavir-d6 fragmentation in tandem mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound in positive ion mode MS/MS?

A1: For this compound, the protonated molecule [M+H]⁺ is used as the precursor ion. A common and robust product ion is generated from the fragmentation of the molecule. The recommended multiple reaction monitoring (MRM) transition is m/z 711.3 → 168.0.

Q2: I am not seeing a strong signal for my this compound internal standard. What are the possible causes?

A2: A weak or absent signal for this compound can stem from several factors:

  • Incorrect MS/MS Parameters: The declustering potential (DP) and collision energy (CE) may not be optimized for this specific compound on your instrument.

  • Sample Preparation Issues: Inefficient extraction or the presence of significant matrix effects can suppress the ionization of this compound.

  • Source Conditions: Suboptimal ion source parameters, such as temperature and gas flows, can lead to poor ionization efficiency.

  • Internal Standard Concentration: The concentration of the this compound spiking solution may be too low.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to signal suppression.

Q3: My atazanavir and this compound peaks are separating chromatographically. Is this a problem?

A3: Yes, chromatographic separation between the analyte and its deuterated internal standard can be problematic. If the two compounds elute at different times, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy and precision of quantification. It is crucial to optimize the chromatographic method to ensure co-elution.

Q4: I am observing isotopic crosstalk between atazanavir and this compound. How can I minimize this?

A4: Isotopic crosstalk can occur if the isotopic purity of the this compound internal standard is low or if there is in-source fragmentation. To minimize this:

  • Verify Internal Standard Purity: Ensure the isotopic purity of your this compound standard is high.

  • Optimize Declustering Potential: A declustering potential that is too high can sometimes induce in-source fragmentation. Try reducing the DP to see if the crosstalk diminishes.

  • Select a Different Product Ion: If possible, choose a product ion for this compound that is less prone to isotopic overlap from atazanavir.

Troubleshooting Guides

Guide 1: Poor Signal Intensity for this compound

This guide provides a step-by-step approach to troubleshooting low signal intensity for your this compound internal standard.

G start Start: Low this compound Signal check_ms_params Verify MS/MS Parameters (Precursor/Product Ions, DP, CE) start->check_ms_params optimize_ms_params Optimize DP and CE (See Experimental Protocol) check_ms_params->optimize_ms_params Incorrect check_sample_prep Review Sample Preparation (Extraction Efficiency, Matrix Effects) check_ms_params->check_sample_prep Correct optimize_ms_params->check_sample_prep improve_sample_prep Improve Sample Cleanup (e.g., SPE, LLE) check_sample_prep->improve_sample_prep Suboptimal check_source_cond Evaluate Ion Source Conditions (Temperature, Gas Flows) check_sample_prep->check_source_cond Optimal improve_sample_prep->check_source_cond optimize_source Optimize Source Parameters check_source_cond->optimize_source Suboptimal check_is_conc Verify Internal Standard Concentration check_source_cond->check_is_conc Optimal optimize_source->check_is_conc adjust_is_conc Adjust Spiking Concentration check_is_conc->adjust_is_conc Incorrect instrument_maintenance Perform Instrument Maintenance (Clean Ion Source) check_is_conc->instrument_maintenance Correct adjust_is_conc->instrument_maintenance end_ok Signal Restored instrument_maintenance->end_ok Successful end_persist Issue Persists: Consult Instrument Specialist instrument_maintenance->end_persist Unsuccessful

Caption: Troubleshooting workflow for low this compound signal intensity.

Guide 2: Chromatographic Separation of Atazanavir and this compound

If you observe two distinct peaks for atazanavir and its deuterated internal standard, follow this guide to achieve co-elution.

G start Start: Chromatographic Separation Observed check_gradient Review LC Gradient Profile start->check_gradient adjust_gradient Modify Gradient Slope (Make it shallower) check_gradient->adjust_gradient Too Steep check_mobile_phase Evaluate Mobile Phase Composition check_gradient->check_mobile_phase Optimal adjust_gradient->check_mobile_phase modify_mobile_phase Adjust Organic/Aqueous Ratio or Additive Concentration check_mobile_phase->modify_mobile_phase Suboptimal check_column Assess Column Performance and Chemistry check_mobile_phase->check_column Optimal modify_mobile_phase->check_column change_column Test a Different Column (e.g., different stationary phase) check_column->change_column Ineffective check_temp Verify Column Temperature check_column->check_temp Effective change_column->check_temp end_persist Separation Persists: Consult Chromatography Specialist change_column->end_persist adjust_temp Adjust Column Temperature check_temp->adjust_temp Fluctuating end_ok Co-elution Achieved check_temp->end_ok Stable adjust_temp->end_ok

Technical Support Center: Enhancing Atazanavir Detection with Atazanavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Atazanavir using its deuterated internal standard, Atazanavir-d6.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Atazanavir quantification?

A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis.[1][2] this compound is chemically identical to Atazanavir but has a higher mass due to the deuterium atoms.[3][4] This allows it to co-elute with Atazanavir during liquid chromatography while being distinguishable by mass spectrometry.[5] This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Atazanavir.[1]

Q2: What is the primary analytical technique for detecting Atazanavir with this compound?

A2: The most common and sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of Atazanavir in complex biological matrices such as plasma, serum, and tissue homogenates.[1][6]

Q3: What are the typical mass transitions (MRM) for Atazanavir and this compound?

A3: In positive electrospray ionization (ESI) mode, the multiple reaction monitoring (MRM) transitions are crucial for selective detection. While specific transitions can vary slightly based on the instrument and optimization, a common transition for Atazanavir is m/z 705.3 → 168.0. For the deuterated internal standard, such as Atazanavir-d5, a typical transition is m/z 710.2 → 168.0.[5] For this compound, the precursor ion would be approximately m/z 711.4.

Q4: How can I address low recovery of Atazanavir during sample preparation?

A4: Low recovery can be due to several factors. Ensure that the pH of your extraction solution is optimized; Atazanavir is a basic compound, and extraction efficiency can be pH-dependent. Protein precipitation is a common and rapid sample preparation technique.[7] However, for more complex matrices or lower concentrations, solid-phase extraction (SPE) can provide a cleaner extract and higher recovery.[1] Ensure all evaporation steps are not to complete dryness, which can cause the analyte to adhere to the container walls. Reconstitution solvent composition is also critical for ensuring the analyte fully redissolves.

Q5: What are potential causes of high variability between replicate injections?

A5: High variability can stem from issues with the autosampler, inconsistent injection volumes, or sample instability. Ensure the autosampler is properly calibrated and maintained. Check for any air bubbles in the syringe. Sample degradation can also lead to variability; ensure samples are stored at appropriate temperatures (e.g., -20°C) until analysis and that the stability of Atazanavir in the matrix and final extract has been established.[5][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Atazanavir using this compound.

Poor Peak Shape
Symptom Potential Cause Troubleshooting Step
Peak Tailing - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the analytical column.- Adjust the mobile phase pH. Atazanavir is basic, so a slightly acidic mobile phase can improve peak shape.- Reduce the injection volume or dilute the sample.
Peak Fronting - Sample solvent stronger than mobile phase- Column collapse- Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.- Verify the column's pressure and pH stability limits.
Split Peaks - Clogged frit or column inlet- Inconsistent injection technique- Back-flush the column or replace it.- Ensure the injector needle is properly seated and the injection port is clean.
Signal Intensity Issues
Symptom Potential Cause Troubleshooting Step
Low Signal for Atazanavir and this compound - Ion suppression from matrix components- Poor ionization efficiency- Instrument contamination- Improve sample cleanup using SPE.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature).- Clean the mass spectrometer source and ion optics.
No Signal - No sample injected- Incorrect MRM transitions- Clogged LC system- Check autosampler for proper sample pickup.- Verify the precursor and product ion masses for both Atazanavir and this compound.- Troubleshoot the LC system for blockages.
High Background Noise - Contaminated mobile phase or LC system- Matrix interference- Use fresh, high-purity solvents and additives.- Implement a more rigorous sample preparation method to remove interfering substances.

Experimental Protocols

Below are detailed methodologies for key experiments in the quantification of Atazanavir using this compound.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.0 with formic acid.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Atazanavir: m/z 705.3 → [Product Ion]

    • This compound: m/z 711.4 → [Product Ion corresponding to Atazanavir]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for Atazanavir quantification.

Table 1: Linearity and Sensitivity of Atazanavir Quantification

ParameterHuman Plasma[1]Human Hair[5]
Linearity Range 5.0–6000 ng/mL0.05–20.0 ng/mg
Lower Limit of Quantification (LLOQ) 5.0 ng/mL0.05 ng/mg
Limit of Detection (LOD) 1.5 ng/mLNot Reported
Correlation Coefficient (r²) >0.99>0.99

Table 2: Accuracy and Precision of Atazanavir Quantification

MatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Human Plasma [1]LLOQ7.36.898.6
Low4.13.5104.4
Medium2.92.1101.2
High1.90.899.5
Human Hair [5]Low6.315.22-1.33
Medium1.757.354.00
High3.145.862.67

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Final Concentration Quantification->Results

Caption: Experimental workflow for Atazanavir quantification.

troubleshooting_tree Start Poor Analytical Result Q_PeakShape Is Peak Shape Acceptable? Start->Q_PeakShape A_PeakShape_No Troubleshoot LC Conditions: - Check column health - Adjust mobile phase - Check sample solvent Q_PeakShape->A_PeakShape_No No Q_Signal Is Signal Intensity Sufficient? Q_PeakShape->Q_Signal Yes A_Signal_No Troubleshoot MS/Sample Prep: - Check for ion suppression - Optimize MS parameters - Improve sample cleanup Q_Signal->A_Signal_No No Q_Precision Is Precision Acceptable? Q_Signal->Q_Precision Yes A_Precision_No Investigate Sources of Variability: - Check autosampler - Verify sample stability - Ensure consistent sample prep Q_Precision->A_Precision_No No End Acceptable Result Q_Precision->End Yes

Caption: Troubleshooting decision tree for Atazanavir analysis.

References

Resolving chromatographic co-elution with Atazanavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atazanavir, particularly focusing on resolving chromatographic co-elution issues when using its deuterated internal standard, Atazanavir-d6.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in LC-MS/MS analysis?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[1] It has nearly identical physicochemical properties to the analyte (Atazanavir), meaning it behaves similarly during sample extraction, chromatography, and ionization.[1] This allows it to compensate for variability in the analytical process, including matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[1][2]

Q2: Can Atazanavir and this compound have different retention times?

Yes, it is possible for Atazanavir and this compound to have slightly different retention times. This phenomenon is known as the chromatographic isotope effect.[3] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This difference is usually small but can be a factor to consider during method development and troubleshooting.

Q3: If Atazanavir and this compound co-elute, how can the mass spectrometer distinguish them?

A tandem mass spectrometer (MS/MS) can differentiate between co-eluting compounds if they have different mass-to-charge ratios (m/z).[2] Atazanavir and this compound have different masses due to the presence of deuterium atoms. By using Multiple Reaction Monitoring (MRM), the mass spectrometer is programmed to detect specific precursor-to-product ion transitions for each compound, allowing for their independent quantification even if they are not separated chromatographically.[2]

Q4: What are the common metabolites of Atazanavir that could potentially interfere with analysis?

Several metabolites of Atazanavir have been identified in human plasma. These include products of N-dealkylation, carbamate hydrolysis, hydroxylation, and keto-formation.[4][5] While LC-MS/MS is highly specific, it is crucial during method development to ensure that none of these metabolites or other endogenous compounds co-elute and interfere with the detection of Atazanavir or this compound.[6]

Troubleshooting Guide: Chromatographic Co-elution

This guide addresses common issues related to co-elution in the LC-MS/MS analysis of Atazanavir.

Problem 1: Poor peak shape (fronting, tailing, or split peaks) for Atazanavir and/or this compound.

  • Possible Cause: Inappropriate mobile phase pH or ionic strength.

    • Solution: Atazanavir is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape, typically in the acidic range to promote ionization and reduce peak tailing. Adding a buffer salt like ammonium formate can also improve peak shape by increasing the ionic strength of the mobile phase.[7]

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent, or if the problem persists, replace the column.

Problem 2: Suspected co-elution of Atazanavir or this compound with an endogenous interference.

  • Symptom: Inconsistent analytical results, especially at the lower limit of quantification (LLOQ), or observable matrix effects (ion suppression or enhancement).

  • Troubleshooting Workflow:

    CoElution_Troubleshooting Troubleshooting Co-elution with this compound start Suspected Co-elution check_blanks Analyze multiple sources of blank matrix start->check_blanks interference_present Interfering peak observed at the retention time of Atazanavir or this compound? check_blanks->interference_present modify_chromatography Modify Chromatographic Conditions interference_present->modify_chromatography Yes no_interference No Interference Detected (Proceed with validation/analysis) interference_present->no_interference No change_mobile_phase Adjust Mobile Phase (e.g., % organic, pH, buffer concentration) modify_chromatography->change_mobile_phase change_gradient Modify Gradient Profile (e.g., shallower gradient around the elution time) modify_chromatography->change_gradient change_column Change Column Chemistry (e.g., different stationary phase like Phenyl-Hexyl or Cyano) modify_chromatography->change_column optimize_extraction Optimize Sample Preparation (e.g., different SPE sorbent, LLE with different solvent) modify_chromatography->optimize_extraction revalidate Re-validate Method change_mobile_phase->revalidate change_gradient->revalidate change_column->revalidate optimize_extraction->revalidate

    Caption: Troubleshooting workflow for suspected co-elution.

Problem 3: Atazanavir and this compound are partially or fully separated.

  • Possible Cause: Chromatographic isotope effect.[3] This is often more pronounced with a highly efficient column or a shallow gradient.

  • Solution: While baseline separation is not necessary for MS/MS detection, significant separation can be problematic if an interference co-elutes with only one of the peaks. If this is a concern, consider the following:

    • Adjusting the gradient: A steeper gradient can reduce the separation between the two peaks.

    • Changing the mobile phase organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity and may reduce the separation.

    • Using a column with a different stationary phase: This can change the retention mechanism and potentially reduce the isotope effect.

Experimental Protocols & Data

Representative LC-MS/MS Method for Atazanavir in Human Plasma

This protocol is a synthesis of commonly used parameters from published methods.[6]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

  • Vortex and load onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.8 min: 50% B

    • 0.8-1.2 min: Increase to 70% B

    • 1.2-2.0 min: Return to 50% B (re-equilibration)

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Atazanavir: m/z 705.4 -> 167.1

    • This compound: m/z 711.4 -> 167.1

Data Presentation: Example Chromatographic Parameters

The following table summarizes typical chromatographic conditions used for the analysis of Atazanavir, providing a starting point for method development.

ParameterCondition 1Condition 2Condition 3
Column Waters Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm)[6]BDS C-18 (100 x 4.6 mm, 5 µm)[2]X-TERRA C18 (dimensions not specified)
Mobile Phase A 10 mM Ammonium Formate, pH 4.0[6]45% Water, 0.15% Acetic Acid, 4 mM Ammonium Acetate[2]58% Water with 3 mM Pyrrolidine
Mobile Phase B Acetonitrile[6]55% Acetonitrile[2]42% Acetonitrile
Elution Mode Gradient[6]Isocratic[2]Isocratic
Flow Rate 0.3 mL/min[6]0.8 mL/min[2]Not Specified
Approx. Retention Time ~1.5 min[6]Not SpecifiedNot Specified
Logical Relationship for Method Optimization

The following diagram illustrates the logical steps for optimizing a chromatographic method to resolve co-elution issues.

Method_Optimization Method Optimization for Resolving Co-elution start Initial Method with Co-elution step1 Adjust Gradient Slope start->step1 check1 Resolution Improved? step1->check1 step2 Modify Mobile Phase pH/Buffer check1->step2 No end Co-elution Resolved check1->end Yes check2 Resolution Improved? step2->check2 step3 Change Organic Solvent (Acetonitrile vs. Methanol) check2->step3 No check2->end Yes check3 Resolution Improved? step3->check3 step4 Select Different Column Chemistry check3->step4 No check3->end Yes step4->end

Caption: A stepwise approach to method optimization.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Atazanavir Using Atazanavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Atazanavir in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. This guide provides a comprehensive comparison of validated analytical methods for Atazanavir, with a focus on the use of the stable isotope-labeled internal standard, Atazanavir-d6. The inclusion of experimental data, detailed protocols, and a visual workflow aims to assist in the selection and implementation of a robust and reliable analytical method.

Performance Comparison of Analytical Methods

The choice of an analytical method for Atazanavir quantification depends on factors such as required sensitivity, selectivity, and the nature of the biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and specificity, particularly when using a deuterated internal standard like Atazanavir-d5 or d6.[1] Other methods, such as high-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection, have also been reported.[1]

The following tables summarize the performance characteristics of various validated analytical methods for Atazanavir.

Table 1: Comparison of LC-MS/MS Methods for Atazanavir Quantification

ParameterMethod 1 (Hair Matrix)[1]Method 2 (Plasma Matrix)[2]Method 3 (Plasma Matrix)[3]
Internal Standard Atazanavir-d5Not SpecifiedNot Specified
Linearity Range 0.0500 - 20.0 ng/mg5.0 - 6000 ng/mL50.0 - 10000.0 ng/mL
Correlation Coefficient (r) 0.99Not SpecifiedNot Specified
Intra-day Precision (%CV) 1.75 - 6.31%0.8 - 7.3%Not Specified
Inter-day Precision (%CV) 1.75 - 6.31%0.8 - 7.3%Not Specified
Accuracy (%RE) -1.33 to 4.00%91.3 to 104.4%Not Specified
Extraction Recovery > 95%97.35 to 101.06%Not Specified

Table 2: Comparison of HPLC Methods for Atazanavir Quantification

ParameterHPLC-UV Method[1]HPLC-FL Method[1]RP-HPLC Method[4]
Matrix PlasmaPlasmaPharmaceutical Dosage Form
Linearity Range 0.09 - 4.38 µg/mL0.025 - 10 µg/mL30 - 600 µg/mL
Retention Time 8.3 min11.8 min4.7 min
Flow Rate 1.8 mL/min1.0 mL/min1.5 mL/min
Assay Results Not SpecifiedNot Specified99.9% (Method Precision)

Experimental Protocols

A detailed experimental protocol is crucial for reproducing a validated analytical method. Below is a generalized protocol for the quantification of Atazanavir in a biological matrix using LC-MS/MS with a deuterated internal standard.

Preparation of Stock and Working Solutions[1]
  • Atazanavir Stock Solution (1.00 mg/mL): Accurately weigh and dissolve Atazanavir reference standard in 50% methanol (MeOH).

  • This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Accurately weigh and dissolve this compound in 100% MeOH.

  • Working Solutions: Prepare working solutions for the standard curve and quality control (QC) samples by diluting the stock solutions with 50% MeOH to the desired concentrations. A typical working IS solution concentration is 0.200 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)[1]
  • To 200 µL of the biological sample (e.g., plasma), add the internal standard working solution.

  • Add 0.2 M sodium phosphate aqueous solution (pH adjusted to 9.4).

  • Add 3 mL of an extraction solvent mixture, such as methyl tert-butyl ether/ethyl acetate (1:1, v/v).

  • Vortex mix and then centrifuge at 3000 rpm for 10 minutes.

  • Freeze the aqueous layer in a methanol/dry ice bath.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a suitable solvent (e.g., 200 µL of 50% acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions[1]
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Analytical Column: A C18 column (e.g., BDS C-18, 5 µm, 4.6 × 100 mm) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of solvents. An example of an isocratic mobile phase is 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

  • Flow Rate: A typical flow rate is between 0.35 mL/min and 0.8 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization is typically used.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification. The transitions for Atazanavir (MH+ m/z 705.3 to m/z 168.0) and Atazanavir-d5 (MH+ m/z 710.2 to m/z 168.0) are monitored. Note that the transition for this compound would be slightly different and would need to be optimized.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a comprehensive process that ensures the reliability and reproducibility of the analytical data. The following diagram illustrates the key steps involved in this workflow, as guided by regulatory bodies like the FDA.[1]

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision Recovery Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability LLOQ Lower Limit of Quantification (LLOQ) FullValidation->LLOQ SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis

Caption: Workflow of a typical bioanalytical method validation process.

This guide provides a foundational understanding of the analytical methods available for Atazanavir quantification. The use of a deuterated internal standard such as this compound in conjunction with LC-MS/MS offers a highly sensitive and specific approach, which is essential for accurate clinical and research applications. The provided data and protocols should serve as a valuable resource for scientists and researchers in the field.

References

A Comparative Guide to Atazanavir Quantification in Human Plasma Using Atazanavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of published methodologies for the quantification of the antiretroviral drug Atazanavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Atazanavir-d6 as the internal standard. The data and protocols presented are compiled from various independent laboratory validations, offering researchers, scientists, and drug development professionals a comprehensive resource to evaluate and select methods for their specific analytical needs.

Introduction

Atazanavir is a critical protease inhibitor used in the treatment of HIV-1 infection. Therapeutic drug monitoring (TDM) of Atazanavir is essential to ensure optimal drug exposure, minimizing the risk of virologic failure and drug-related toxicities. Accurate and precise quantification of Atazanavir in plasma is therefore paramount for effective patient management and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and instrument response.

This guide summarizes and compares key performance characteristics of different validated LC-MS/MS methods, providing a valuable tool for laboratories seeking to establish or refine their Atazanavir quantification assays. While direct inter-laboratory comparison data is not publicly available, this compilation of single-laboratory validation studies allows for an objective assessment of various established protocols.

Experimental Workflow Overview

The general workflow for the quantification of Atazanavir in human plasma involves several key steps, from sample collection to final data analysis. The following diagram illustrates a typical experimental process.

Atazanavir Quantification Workflow A Plasma Sample Collection (EDTA tubes) B Addition of Internal Standard (this compound) A->B C Sample Pre-treatment B->C D Solid Phase Extraction (SPE) or Protein Precipitation (PPT) C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: A generalized workflow for the quantification of Atazanavir in plasma samples.

Comparative Analysis of Quantitative Data

The performance of an analytical method is determined by several key parameters, including its linear range, lower limit of quantification (LLOQ), accuracy, and precision. The following table summarizes these metrics from two different validated LC-MS/MS methods for Atazanavir quantification.

ParameterMethod 1Method 2
Linear Range (ng/mL) 5.0 - 600025 - 10,000
Lower Limit of Quantification (LLOQ) (ng/mL) 5.025
Intra-day Precision (%CV) 0.8 - 7.32.3 - 8.3
Inter-day Precision (%CV) Not Reported2.3 - 8.3
Accuracy (%) 91.3 - 104.490.4 - 110.5
Internal Standard This compoundNot Specified, but a stable isotope-labeled analog is implied
Sample Volume 50 µL200 µL
Extraction Method Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)

Note: Data is compiled from published single-laboratory validation studies. Direct comparison between methods should be interpreted with caution due to potential differences in instrumentation, reagents, and specific laboratory conditions.

Detailed Experimental Protocols

This section provides a detailed breakdown of the methodologies employed in the referenced studies.

Method 1: UPLC-MS/MS with Solid Phase Extraction

This method demonstrates a highly sensitive and robust procedure for the simultaneous determination of Atazanavir and other protease inhibitors.

1. Sample Preparation:

  • To 50 µL of human plasma, 50 µL of the internal standard working solution (this compound) is added and vortexed.

  • 100 µL of 0.1% formic acid is added, and the sample is vortexed again.

  • The sample is loaded onto an Oasis HLB solid-phase extraction cartridge, pre-conditioned with methanol and water.

  • The cartridge is washed with 5% methanol in water.

  • Analytes are eluted with 0.2% formic acid in methanol.[1]

2. Liquid Chromatography:

  • System: Waters Acquity UPLC

  • Column: Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometry:

  • System: Tandem mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Monitored Transitions: Specific precursor-to-product ion transitions for Atazanavir and this compound are monitored.

Method 2: HPLC with Liquid-Liquid Extraction

This method provides a validated assay for the simultaneous quantification of Atazanavir and several other antiretroviral agents.

1. Sample Preparation:

  • A 200 µL plasma sample is used.

  • A simple liquid-liquid extraction method is employed.[2]

2. Liquid Chromatography:

  • Column: Zorbax C-18 (150 x 4.6 mm, 3.5 µm)[2]

  • Mobile Phase: A 27-minute linear gradient elution.[2]

  • Detection: UV at 210 nm.[2]

3. Mass Spectrometry:

  • This particular cited method uses UV detection, but the principles of sample preparation and chromatography can be adapted for MS/MS detection, which is the standard for using deuterated internal standards.

Signaling Pathway and Logical Relationships

The accurate quantification of Atazanavir is a critical component of Therapeutic Drug Monitoring (TDM). The following diagram illustrates the logical relationship between drug concentration, therapeutic effect, and potential toxicity.

Caption: The relationship between Atazanavir concentration and clinical outcomes.

Conclusion

The presented data from various validated methods demonstrates that the quantification of Atazanavir in human plasma using this compound as an internal standard can be achieved with high accuracy and precision. While the specific protocols for sample preparation and chromatographic conditions may vary, the overall performance of these LC-MS/MS-based assays is suitable for clinical and research applications. The choice of a specific method will depend on the laboratory's available instrumentation, desired sample throughput, and required sensitivity. This guide serves as a valuable starting point for researchers and clinicians to compare and select the most appropriate methodology for their Atazanavir quantification needs.

References

A Comparative Guide to Atazanavir-d6 and C13-Labeled Atazanavir in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterium-labeled Atazanavir (Atazanavir-d6) and carbon-13-labeled Atazanavir (C13-labeled Atazanavir) for use in metabolic studies. The choice of an appropriate stable isotope-labeled internal standard is critical for the accurate quantification of drug metabolites and for elucidating metabolic pathways. This document outlines the key performance differences, supported by general principles of stable isotope labeling in mass spectrometry, and provides relevant experimental protocols.

Principles of Stable Isotope Labeling in Metabolic Studies

Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) because their physical and chemical properties are nearly identical to their unlabeled counterparts.[1] This similarity allows them to co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.

This compound vs. C13-Labeled Atazanavir: A Performance Comparison

FeatureThis compound (Deuterium Labeled)C13-Labeled Atazanavir (Carbon-13 Labeled)Rationale & Supporting Data
Chromatographic Co-elution May exhibit slight chromatographic separation from unlabeled Atazanavir.Expected to have near-perfect co-elution with unlabeled Atazanavir.The larger relative mass difference between deuterium and hydrogen can lead to differences in physicochemical properties, causing a slight shift in retention time during reverse-phase chromatography.[2] Carbon-13 has a smaller relative mass difference with carbon-12, resulting in more similar chromatographic behavior.[2]
Label Stability Deuterium labels can be susceptible to back-exchange with protons from the solvent or matrix, especially if located at exchangeable positions.Carbon-13 labels are chemically stable and not subject to exchange.It is crucial to position deuterium labels on non-exchangeable sites to prevent their loss.[1] Carbon-13 isotopes are integrated into the carbon backbone of the molecule and are therefore not labile.[1][3]
Mass Spectrometric Fragmentation Can sometimes exhibit different fragmentation patterns compared to the unlabeled analyte due to the kinetic isotope effect.Fragmentation patterns are generally more consistent with the unlabeled analyte.The stronger carbon-deuterium bond can influence fragmentation pathways in the mass spectrometer.
Availability and Cost Generally more readily available and less expensive to synthesize.Synthesis can be more complex and costly.Deuterium labeling can often be achieved through hydrogen/deuterium exchange processes using readily available deuterated solvents.[1] The incorporation of multiple carbon-13 atoms often requires more intricate synthetic routes.
Overall Suitability as an Internal Standard A widely used and acceptable choice, provided the label is stable and potential chromatographic shifts are accounted for.Considered the "gold standard" and superior choice for minimizing analytical variability and ensuring the highest accuracy.[2][4]The closer physicochemical properties of 13C-labeled standards to their unlabeled counterparts make them better suited to compensate for matrix effects and other sources of analytical error.[2][5]

Atazanavir Metabolic Pathways

Atazanavir undergoes extensive metabolism, primarily in the liver by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes.[6] The main metabolic pathways include:

  • Mono-oxidation and Di-oxidation: This is the most common metabolic pathway, leading to the formation of multiple hydroxylated metabolites.[4][6]

  • Hydrolysis: Cleavage of the carbamate moieties.[4]

  • N-dealkylation: Removal of alkyl groups from nitrogen atoms.[4]

A study utilizing deuterium-labeled Atazanavir analogs was instrumental in identifying the specific sites of metabolism and elucidating the structures of numerous metabolites.[4][6]

Atazanavir_Metabolism Atazanavir Atazanavir Oxidation Mono-oxidation & Di-oxidation Atazanavir->Oxidation CYP3A4/5 Hydrolysis Hydrolysis Atazanavir->Hydrolysis NDealkylation N-dealkylation Atazanavir->NDealkylation OxidativeMetabolites Oxidative Metabolites (e.g., M1, M2, M7, M8, M13, M14, M15, M16, M17, M18) Oxidation->OxidativeMetabolites HydrolysisMetabolites Hydrolysis Metabolites (e.g., M3, M4, M19) Hydrolysis->HydrolysisMetabolites NDealkylationMetabolites N-dealkylation Metabolites (e.g., M5, M6a, M6b) NDealkylation->NDealkylationMetabolites

Figure 1. Simplified metabolic pathways of Atazanavir.

Experimental Protocols

The following is a representative protocol for the analysis of Atazanavir and its metabolites in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is based on methodologies described in the literature.[7][8][9]

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound or C13-labeled Atazanavir in methanol).

  • Vortex for 30 seconds.

  • Add 100 µL of 0.1 M sodium carbonate to alkalize the sample.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Atazanavir: m/z 705.4 → 167.1

      • This compound (example): m/z 711.4 → 167.1

      • C13-labeled Atazanavir (example with 6 labels): m/z 711.4 → 167.1

    • Instrument Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum sensitivity.

Experimental_Workflow start Start: Human Plasma Sample add_is Add Internal Standard (this compound or C13-Atazanavir) start->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis: Quantification of Atazanavir and its Metabolites lcms->data

Figure 2. General workflow for sample analysis.

Conclusion

Both this compound and C13-labeled Atazanavir are valuable tools for metabolic studies. While this compound is a cost-effective and widely used option, C13-labeled Atazanavir is theoretically superior due to its enhanced chemical stability and closer chromatographic similarity to the unlabeled drug. This leads to a higher degree of accuracy and precision in quantitative bioanalysis. The choice between the two will ultimately depend on the specific requirements of the study, including the need for the highest level of analytical rigor and budgetary considerations. For demanding quantitative assays, C13-labeled Atazanavir is the recommended internal standard.

References

Atazanavir vs. Atazanavir-d6: A Comparative Guide to Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the bioanalysis of atazanavir, the choice of an appropriate internal standard is critical for accurate quantification. This guide provides a comparative overview of the stability of atazanavir and its deuterated analog, atazanavir-d6, in biological samples, supported by experimental data and detailed protocols.

Executive Summary

Atazanavir, an HIV-1 protease inhibitor, is subject to degradation under certain conditions.[1][2] Its deuterated form, this compound, is commonly used as an internal standard in bioanalytical methods due to its similar physicochemical properties and co-eluting chromatographic behavior.[3][4] The fundamental principle behind using a stable isotope-labeled (SIL) internal standard like this compound is that it behaves nearly identically to the unlabeled analyte during sample preparation, extraction, and chromatographic analysis, thereby compensating for variability in these steps.[5][6]

While direct comparative stability studies between atazanavir and this compound are not extensively published, the stability of this compound is expected to mirror that of atazanavir. The substitution of hydrogen with deuterium atoms does not significantly alter the chemical reactivity of the molecule under typical biological storage and processing conditions.[5] Therefore, the stability data for atazanavir can be considered representative for this compound.

Quantitative Stability Data

The stability of atazanavir has been assessed under various stress conditions as part of method validation for its quantification in bulk drug and pharmaceutical formulations. The following table summarizes the typical stability of atazanavir, which can be extrapolated to this compound.

Stability ConditionMatrix/SolventDurationTemperatureAnalyte Recovery/DegradationReference
Acid Hydrolysis 0.1N HCl30 minutesNot SpecifiedSensitive to degradation[7]
Alkaline Hydrolysis 0.1N NaOH30 minutesNot SpecifiedSusceptible to degradation[1][8]
Oxidative Degradation 3% H₂O₂Not SpecifiedNot SpecifiedSusceptible to degradation[1][7]
Thermal Degradation Not SpecifiedNot SpecifiedHeatStable[1]
Photolytic Degradation Not SpecifiedNot SpecifiedUV LightStable[1]
Freeze-Thaw Stability Human Plasma6 cycles-70°C% Change: -0.67% to 3.34%[3]
Long-Term Stability Human Plasma60 days-20°C & -70°C% Change: -5.35% to 4.68%[3]
Bench-Top Stability Extracted SamplesUp to 1 week4°CWithin ±15% of nominal concentration[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of atazanavir and this compound in biological samples.

Protocol 1: Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of the analytes in a biological matrix subjected to repeated freezing and thawing cycles.

  • Procedure:

    • Spike a biological matrix (e.g., human plasma) with low and high concentrations of atazanavir and this compound.

    • Divide the samples into aliquots.

    • Freeze the aliquots at -20°C or -70°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a specified number of times (e.g., three to six cycles).[3]

    • After the final cycle, process the samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Quantify the analyte concentrations and compare them to the concentrations of freshly prepared control samples.

    • The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.[3]

Protocol 2: Long-Term Stability Assessment
  • Objective: To evaluate the stability of the analytes in a biological matrix stored for an extended period.

  • Procedure:

    • Prepare quality control samples at low and high concentrations in the biological matrix.

    • Store the samples at a specified temperature (e.g., -20°C or -70°C) for a duration that reflects the intended sample storage time in a clinical or preclinical study.[3]

    • At each designated time point, retrieve a set of samples.

    • Analyze the samples using the validated bioanalytical method.

    • Compare the measured concentrations to the initial concentrations.

    • Stability is confirmed if the results are within ±15% of the nominal values.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a stability assessment of atazanavir and its deuterated internal standard in a biological matrix.

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Sample Analysis cluster_eval Data Evaluation start Start: Obtain Biological Matrix spike Spike Matrix with Atazanavir and this compound start->spike qcs Prepare Low and High Quality Control (QC) Samples spike->qcs ft Freeze-Thaw Cycles qcs->ft lt Long-Term Storage qcs->lt bt Bench-Top Exposure qcs->bt extract Sample Extraction (e.g., SPE, LLE) ft->extract lt->extract bt->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification lcms->quant compare Compare with Freshly Prepared Samples quant->compare accept Acceptance Criteria: Within ±15% of Nominal Value compare->accept end End: Stability Determined accept->end

Caption: Workflow for assessing the stability of atazanavir and this compound.

Conclusion

The use of this compound as an internal standard is a robust approach for the bioanalysis of atazanavir. Its stability profile is expected to be comparable to that of the parent drug, ensuring reliable and accurate quantification in biological samples. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute their own stability assessments, adhering to regulatory expectations.

References

The Gold Standard: Why Deuterated Internal Standards Like Atazanavir-d6 are Crucial in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical studies, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of deuterated internal standards, using Atazanavir-d6 as a prime example, against other alternatives, supported by regulatory guidelines and experimental data.

In the landscape of bioanalytical method development and validation, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized and reliable internal standards.[1] The use of a suitable internal standard (IS) is critical to account for the variability inherent in sample preparation and analysis. Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, have emerged as the preferred choice for quantitative mass spectrometry-based assays.

The Deuteration Advantage: Minimizing Analytical Variability

The primary function of an internal standard is to mimic the behavior of the analyte of interest throughout the analytical process, from extraction to detection. Deuterated standards, such as this compound, are structurally identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle modification results in a different mass-to-charge ratio (m/z), allowing for distinct detection by a mass spectrometer, while preserving nearly identical physicochemical properties.

This near-identical behavior is the cornerstone of the deuteration advantage. It allows the deuterated internal standard to effectively compensate for variations in:

  • Sample Extraction: Any loss of analyte during the extraction process will be mirrored by a proportional loss of the deuterated internal standard.

  • Matrix Effects: Biological matrices like plasma and hair are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[2] Since the deuterated standard co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.[3][4]

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume and ionization efficiency, are corrected for by normalizing the analyte response to that of the internal standard.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

While non-deuterated internal standards, such as structural analogs, can be used, they often fall short of the performance of their deuterated counterparts. The subtle structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, compromising the accuracy and precision of the assay.

FeatureDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (Structural Analog)
Structural Similarity Identical to the analyteSimilar, but not identical
Chromatographic Co-elution Typically co-elutes with the analyteMay have a different retention time
Matrix Effect Compensation Excellent, as it experiences the same ion suppression/enhancementLess effective, as matrix effects can differ
Accuracy and Precision HighCan be compromised due to differential behavior
Regulatory Acceptance Highly recommended by regulatory agencies like the EMA[1]May require more extensive validation to justify its use
Cost Generally higherTypically lower

Experimental Data: Atazanavir Analysis with this compound

Multiple validated bioanalytical methods demonstrate the excellent performance of this compound as an internal standard for the quantification of Atazanavir in various biological matrices.

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for Atazanavir in Human Plasma using this compound [3]

ParameterPerformance
Linearity Range 5.0–6000 ng/mL
Accuracy (% bias) 95.67% to 105.33%
Precision (% CV) 2.19% to 6.34%
Matrix Effect (IS-normalized) 0.99 to 1.03
Recovery Consistent and reproducible

Table 2: Performance Characteristics of a Validated LC/MS/MS Method for Atazanavir in Human Hair using Atazanavir-d5 [2]

ParameterPerformance
Linearity Range 0.0500 to 20.0 ng/mg
Intra-day Accuracy (% bias) -1.33% to 4.00%
Intra-day Precision (% CV) 1.75% to 6.31%
Inter-day Accuracy (% bias) -1.33% to 4.00%
Inter-day Precision (% CV) 1.75% to 6.31%
Matrix Effect (% CV) ≤15%

Experimental Protocol: Quantification of Atazanavir in Human Plasma

The following is a summarized experimental protocol for the quantification of Atazanavir in human plasma using this compound as an internal standard, based on a validated UPLC-MS/MS method.[3]

1. Sample Preparation:

  • Spike 50 µL of human plasma with the Atazanavir standard and 50 µL of this compound internal standard solution.
  • Perform a solid-phase extraction (SPE) to remove interfering matrix components.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
  • Mobile Phase: Gradient elution with 10 mM ammonium formate (pH 4.0) and acetonitrile.
  • Flow Rate: As optimized for the system.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
  • Transitions: Monitor specific precursor-to-product ion transitions for both Atazanavir and this compound.

Logical Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical workflow for validating a bioanalytical method using a deuterated internal standard, in accordance with regulatory guidelines.

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Recovery V4->V5 V6 Stability V5->V6 SA1 Calibration Standards & QCs V6->SA1 SA2 Study Sample Quantification SA1->SA2

Bioanalytical method validation workflow.

Conclusion

The use of deuterated internal standards, exemplified by this compound, is a cornerstone of robust and reliable bioanalytical method development. Their ability to effectively compensate for analytical variability, particularly matrix effects, leads to superior accuracy and precision compared to non-deuterated alternatives. For researchers and drug development professionals, investing in high-purity deuterated internal standards is a critical step towards generating high-quality data that meets stringent regulatory expectations.

References

Safety Operating Guide

Safe Disposal of Atazanavir-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Atazanavir-d6, a deuterated analog of the antiretroviral medication Atazanavir, is critical for maintaining laboratory safety and ensuring environmental protection. As a substance intended for research use, this compound is classified as a hazardous chemical and requires a stringent disposal protocol in line with federal and local regulations.[1] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times to prevent eye contact.
Hand Protection Chemical-resistant glovesNitrile or other compatible gloves should be used.
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Fume Hood or Ventilated AreaUse only in a well-ventilated area to avoid inhalation.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with the guidelines for hazardous chemical waste established by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: At the point of generation, any unwanted this compound, including pure substance, contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), and empty containers, must be treated as hazardous waste.[4]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous "lab trash" or other incompatible chemical waste streams.[5] Store it separately to prevent unintended reactions.

2. Waste Collection and Containment:

  • Primary Container:

    • Solid Waste: For pure, unused this compound, the original manufacturer's container is the ideal choice for disposal.[6][7] For chemically contaminated solid waste like gloves and wipes, use a clear, double-bagged plastic bag.[6]

    • Liquid Waste (if in solution): Use a designated, leak-proof container with a secure, screw-on cap.[6] The container must be chemically compatible with the solvent used.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4][5]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

    • Specify the associated hazards (e.g., "Toxic," "Irritant").[5]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the properly contained and labeled this compound waste in a designated Satellite Accumulation Area within the laboratory.[5]

  • Keep the waste container closed at all times, except when adding waste.[4][6]

  • Do not accumulate more than 55 gallons of any single hazardous waste stream.[6]

4. Arranging for Disposal:

  • Contact Environmental Health & Safety (EH&S): Once the waste container is full, or before the accumulation time limit is reached (typically 90 days from when waste is first added), request a hazardous waste collection through your institution's Environmental Health & Safety department.[6]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sink or regular trash.[2][8][9] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals.[2][8]

  • Final Disposal Method: The collected hazardous waste will be transported to a permitted treatment, storage, and disposal facility (TSDF). The most common method for treating pharmaceutical waste is high-temperature incineration.[2][3][10]

Disposal of Empty Containers

Even "empty" containers that held this compound are considered hazardous waste until properly decontaminated.

  • Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed.[4]

    • Rinse the container three times with a suitable solvent capable of removing the chemical residue.

    • Collect the rinsate and treat it as hazardous liquid waste.[4]

    • After the solvent rinse, triple-rinse with water.

  • Disposal of Decontaminated Containers: Once triple-rinsed, the container can often be disposed of in the regular trash. However, consult your institutional guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Atazanavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Atazanavir-d6. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.

Hazard Summary: this compound is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate handling precautions are necessary to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be taken to select appropriate engineering controls and Personal Protective Equipment (PPE). The established Occupational Exposure Limit (OEL) for Atazanavir Sulfate is 900 µg/m³ as an 8-hour time-weighted average (TWA).[2] This OEL serves as a guide for implementing adequate control measures.

Engineering Controls: The primary method for controlling exposure to potent compounds is through engineering controls. These are physical changes to the workstation or equipment that reduce or eliminate exposure. For this compound, the following should be considered:

  • Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Glove Box or Isolator: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box or containment isolator provides a higher level of protection by enclosing the process.

Personal Protective Equipment (PPE): PPE is a secondary measure to protect against exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double gloving recommended)Protects against skin contact. Double gloving provides additional protection in case of a tear or puncture in the outer glove.
Body Protection Disposable lab coat with long sleeves and tight cuffsPrevents contamination of personal clothing.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.[3][4]
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR)Required when handling the powder outside of a fume hood or glove box, or when there is a potential for aerosol generation. The selection of the respirator should be based on a site-specific risk assessment.

Operational Plans: Step-by-Step Handling Procedures

Adherence to strict procedural protocols is critical for minimizing the risk of exposure to this compound.

1. Preparation and Weighing:

  • Step 1: Designate a specific area within a chemical fume hood for handling this compound.

  • Step 2: Before starting, ensure all necessary PPE is donned correctly.

  • Step 3: Cover the work surface with absorbent, disposable bench paper.

  • Step 4: Carefully weigh the required amount of this compound. Use a spatula and handle the powder gently to avoid creating dust.

  • Step 5: Once weighing is complete, securely close the primary container.

2. Solution Preparation:

  • Step 1: Add the solvent to the vessel containing the weighed this compound within the chemical fume hood.

  • Step 2: Cap the vessel and mix gently until the solid is fully dissolved.

3. Post-Handling:

  • Step 1: Decontaminate all surfaces and equipment that have come into contact with this compound (see Decontamination and Disposal Plan).

  • Step 2: Carefully remove and dispose of all contaminated disposable materials, including bench paper and gloves, in the designated hazardous waste container.

  • Step 3: Wash hands thoroughly with soap and water after removing PPE.

Decontamination and Disposal Plan

A comprehensive plan for decontamination and disposal is essential to prevent cross-contamination and environmental release.

Decontamination Procedure:

  • Step 2: Wipe down all surfaces of the chemical fume hood, equipment, and any reusable glassware that may have been contaminated.

  • Step 3: Collect all wipes and disposable materials used for decontamination in a designated hazardous waste container.

Disposal Plan:

All waste contaminated with this compound must be disposed of as hazardous pharmaceutical waste. Incineration is the preferred method of disposal for potent pharmaceutical compounds.[5]

Waste Segregation and Packaging:

  • Step 1: Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • Step 2: The container must be labeled with "Hazardous Waste - Pharmaceuticals" and the specific chemical name "this compound".[6]

  • Step 3: Place all contaminated solid waste, including gloves, lab coats, bench paper, and weighing papers, directly into this container.

  • Step 4: For liquid waste, use a separate, compatible, and clearly labeled hazardous waste container.

  • Step 5: Once the container is full, seal it securely and arrange for pickup by a licensed hazardous waste disposal company.

Experimental Protocols

Detailed experimental protocols involving this compound will be specific to the research being conducted. However, any protocol must incorporate the safety and handling procedures outlined in this document. It is the responsibility of the Principal Investigator to ensure that all personnel are trained on the specific hazards and handling requirements of this compound before commencing any work.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh this compound b->c d Prepare Solution c->d e Decontaminate Surfaces & Equipment d->e f Dispose of Waste e->f g Doff PPE & Wash Hands f->g

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal a Contaminated Solids (Gloves, Coats, etc.) c Labeled Hazardous Waste Container (Solid) a->c b Contaminated Liquids d Labeled Hazardous Waste Container (Liquid) b->d e Licensed Hazardous Waste Disposal c->e d->e f Incineration e->f

Caption: Disposal plan for this compound contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.